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  • Product: 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride
  • CAS: 1220037-58-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride (CAS 1220037-58-0) in Advanced Drug Design

Executive Summary & Chemical Identity In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the architectural significance of the chemical linker cannot be overstate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the architectural significance of the chemical linker cannot be overstated[1]. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) has emerged as a highly versatile, bifunctional building block designed to bridge target-binding warheads with effector molecules (such as E3 ligase ligands or cytotoxic payloads).

With a molecular formula of C7H17ClN2O2 and a molecular weight of 196.67 g/mol [2], this compound features a primary amine and an amide linkage, terminating in a methoxypropyl ether. As a Senior Application Scientist, I approach this molecule not merely as a structural spacer, but as a tunable pharmacokinetic modulator that dictates the solubility, flexibility, and enzymatic stability of the final therapeutic conjugate[3].

Structural Pharmacology & Mechanistic Utility

The selection of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride over traditional alkyl or pure polyethylene glycol (PEG) linkers is driven by strict mechanistic causality:

  • The β-Alanine Core: The backbone of this linker is derived from β-alanine. Unlike α-amino acids, the three-carbon β-alanine spacer is inherently resistant to degradation by ubiquitous in vivo peptidases[4]. This enzymatic stability is critical for ensuring the systemic circulation and half-life of ADCs and PROTACs.

  • The 3-Methoxypropylamine Tail: Purely aliphatic linkers often suffer from high lipophilicity, leading to poor aqueous solubility and off-target hydrophobic interactions. By incorporating a terminal methoxy ether, this building block introduces a hydrogen bond acceptor that improves the Topological Polar Surface Area (tPSA) without violating Lipinski's Rule of Five[1]. This "PEG-like" mini-spacer enhances the pharmacokinetic profile without the entropic penalty associated with longer, highly flexible PEG chains.

  • The Hydrochloride Salt Form: The compound is intentionally supplied as a hydrochloride salt rather than a free base[5]. This is a deliberate design choice to protonate the primary amine, preventing it from undergoing oxidative degradation or intramolecular nucleophilic attack on the amide carbonyl. This ensures long-term shelf stability and consistent stoichiometric precision during formulation.

PROTAC Target Target Ligand (Warhead) Linker Linker Core (CAS: 1220037-58-0) Target->Linker Amide Coupling Complex Ternary Complex Formation Target->Complex E3 E3 Ligase Ligand Linker->E3 Alkylation/Click E3->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Integration of the linker into a PROTAC ternary complex and degradation pathway.

Synthetic Methodologies & Reaction Causality

The upstream synthesis of this building block relies on a highly efficient amide coupling and deprotection sequence. The process begins with the coupling of Boc-protected β-alanine and 3-methoxypropylamine.

Reaction Causality: While standard EDC/HOBt coupling is atom-economical for industrial scale-up, laboratory-scale syntheses often utilize uronium-based coupling reagents like HATU. HATU generates an active HOAt ester, which benefits from a neighboring group effect (the nitrogen in the pyridine ring of HOAt). This accelerates the nucleophilic attack by 3-methoxypropylamine, driving the reaction to completion rapidly and minimizing side reactions[4]. Following the coupling, the Boc protecting group is cleaved using anhydrous HCl in dioxane, precipitating the final product as a highly pure hydrochloride salt[2].

SynthesisWorkflow A Boc-β-Alanine C Amide Coupling (HATU, DIPEA) A->C B 3-Methoxypropylamine B->C D Boc-Protected Intermediate C->D DMF, RT E Acidic Deprotection (HCl/Dioxane) D->E F Target HCl Salt (CAS: 1220037-58-0) E->F Quantitative

Workflow for the synthesis of 3-Amino-N-(3-methoxypropyl)propanamide HCl.

Self-Validating Experimental Protocol: Amide Coupling

To utilize CAS 1220037-58-0 in downstream drug development (e.g., conjugating it to a target-binding carboxylic acid), a robust, self-validating protocol is required.

Materials:

  • Target Carboxylic Acid (1.0 eq)

  • 3-Amino-N-(3-methoxypropyl)propanamide HCl (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the Target Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir at room temperature for 10 minutes to allow the formation of the active HOAt ester.

  • Base Addition (Causality Check): Add DIPEA (3.0 eq) to the mixture. Scientific Rationale: The 3.0 equivalents of DIPEA serve a tri-fold purpose: (1) neutralizing the HCl salt of the linker to liberate the nucleophilic free amine, (2) neutralizing the acidic HOAt byproduct, and (3) maintaining a basic microenvironment to suppress premature protonation of the amine, which would stall reaction kinetics.

  • Nucleophilic Addition: Add 3-Amino-N-(3-methoxypropyl)propanamide HCl (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint: Prior to quenching, dilute a 5 µL aliquot in 1 mL of Methanol and inject it into an LC-MS system. The complete disappearance of the target carboxylic acid peak and the linker's free-base mass ( m/z 161.13 [M+H]⁺) alongside the emergence of the conjugated product mass validates the reaction's completion[5].

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Quantitative Data & Analytical Profile

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical validation of this building block.

ParameterSpecificationMechanistic Significance
CAS Number 1220037-58-0Unique identifier for the hydrochloride salt[2].
Molecular Formula C7H17ClN2O2Defines the atomic composition of the salt[3].
Molecular Weight 196.67 g/mol Essential for precise stoichiometric calculations[2].
Free Base Exact Mass 160.12 DaTarget mass for LC-MS monitoring ( m/z 161.13 [M+H]⁺)[5].
H-Bond Donors 2Facilitates target/ligase interaction in PROTACs[1].
H-Bond Acceptors 3Optimizes aqueous solubility and tPSA[1].
Form Solid (HCl Salt)Prevents premature amine oxidation and cyclization[5].

References

  • Source: patents.google.
  • Title: Advances in the synthesis of β-alanine Source: frontiersin.org URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride in Drug Design

Executive Summary In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a hydrophobic active pharmaceutical ingredient (API) often requires the strategic grafting of polar, hydrophilic moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a hydrophobic active pharmaceutical ingredient (API) often requires the strategic grafting of polar, hydrophilic moieties. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride serves as a highly versatile, bifunctional aliphatic building block designed specifically for this purpose. This whitepaper provides an in-depth technical analysis of its molecular formula, physicochemical properties, and mechanistic utility, alongside a self-validating experimental protocol for its integration into drug development workflows.

Physicochemical Profiling & Structural Analysis

To effectively utilize this building block, researchers must first understand its precise molecular composition. The compound is distributed as a hydrochloride salt to prevent the premature oxidation of the primary amine, ensuring long-term bench stability 1[1].

Table 1: Quantitative Physicochemical Parameters
ParameterValue / Description
Chemical Name 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride
CAS Number 1220037-58-0
Molecular Formula (Salt) C₇H₁₇ClN₂O₂
Molecular Weight (Salt) 196.68 g/mol
Molecular Formula (Free Base) C₇H₁₆N₂O₂
Molecular Weight (Free Base) 160.22 g/mol
Standard Purity ≥95% (Typically verified via HPLC/NMR)

Data supported by authoritative chemical registries2[2].

Mechanistic Utility in Pharmacokinetic Modulation

The structural architecture of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is defined by three functional domains, each engineered to serve a specific mechanistic purpose in drug design:

  • Terminal Primary Amine: Acts as the nucleophilic "warhead," allowing for rapid and stable conjugation to carboxylic acid-bearing APIs via amide coupling.

  • Internal Amide Bond: Provides structural rigidity and acts as both a hydrogen bond donor and acceptor, improving target binding affinity in specific enzymatic pockets.

  • Terminal Methoxypropyl Group: Functions as a truncated polyethylene glycol (PEG) mimetic. The incorporation of a methoxypropyl moiety is a well-established strategy to dramatically improve a molecule's solubility in aqueous media by increasing its topological polar surface area (TPSA), though it may concurrently reduce passive membrane permeability 3[3].

Structural_Logic A Primary Amine (Protonated as HCl) D Conjugation Site (Nucleophile) A->D Base Activation B Amide Core (H-Bonding) E Aqueous Solubility Enhancement B->E Dipole Interactions C Methoxypropyl Tail (PEG-like) C->E Hydration Shell

Structural deconstruction and functional logic of the methoxypropyl linker.

Experimental Methodologies: Conjugation Protocols

To successfully graft this building block onto a hydrophobic API core (R-COOH), the following step-by-step synthetic workflow must be employed. Expertise & Causality Note: Because the linker is supplied as a hydrochloride salt, the primary amine is protonated (ammonium, -NH₃⁺) and non-nucleophilic. A critical excess of a non-nucleophilic base (DIPEA) is required to liberate the free amine in situ.

Step-by-Step Amide Coupling Protocol
  • Preparation: Dissolve the carboxylic acid-bearing API (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent capable of simultaneously solubilizing the highly lipophilic API core and the highly polar hydrochloride salt of the linker.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazolyl active ester. DIPEA deprotonates the carboxylic acid to initiate this activation.

  • Nucleophilic Addition: Add 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (1.5 eq) followed immediately by an additional 2.0 eq of DIPEA.

    • Causality: The supplementary DIPEA neutralizes the HCl salt of the linker, freeing the primary amine to execute a nucleophilic attack on the active ester.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progression via LC-MS (See Section 5 for validation parameters).

  • Workup: Quench the reaction with deionized water and extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Synthetic_Workflow Step1 1. Dissolve API (R-COOH) in Anhydrous DMF (Solubilizes lipophilic core) Step2 2. Add HATU (1.2 eq) & DIPEA (2.0 eq) (Activates carboxylic acid to active ester) Step1->Step2 Step3 3. Add 3-Amino-N-(3-methoxypropyl)propanamide HCl (1.5 eq) + DIPEA (2.0 eq) (Neutralizes HCl salt) Step2->Step3 Step4 4. Stir at RT for 2-4 hours (Monitor via LC-MS for +142.2 Da shift) Step3->Step4 Step5 5. Aqueous Quench & EtOAc Extraction (Isolates final conjugated product) Step4->Step5

Self-validating synthetic workflow for amide coupling using HATU/DIPEA.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. To confirm successful conjugation, the resulting product must be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR).

When the free base (160.22 g/mol ) reacts with a carboxylic acid, a molecule of water (18.015 g/mol ) is lost during amide bond formation. Therefore, the net mass added to the API core is precisely +142.2 Da .

Table 2: Analytical Validation Metrics
Analytical MethodExpected Readout / SignatureCausality & Interpretation
LC-MS (ESI+) [M+H]⁺ = API Mass + 142.2 DaConfirms the exact mass of the newly formed conjugate, accounting for the loss of H₂O during amidation.
¹H NMR (DMSO-d₆) Disappearance of broad singlet at ~12.0 ppmConfirms the complete consumption of the starting API's carboxylic acid proton.
¹H NMR (DMSO-d₆) Appearance of sharp singlet at ~3.25 ppm (3H)Validates the successful integration of the terminal methoxy (-OCH₃) group.
¹H NMR (DMSO-d₆) Appearance of triplet at ~8.0 ppm (1H)Confirms the formation of the new amide proton (-NH-CO-).

References

  • Title: 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride | Source: Bidepharm | URL: 2

  • Title: 3-Amino-N-(2-furylmethyl)propanamide hydrochloride | Source: Benchchem | URL: 3

  • Title: Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | Source: Evitachem | URL: 1

Sources

Foundational

Solubility Dynamics of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride in Organic Solvents

Executive Summary In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticles (LNPs)—the selection of appropriate hydroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticles (LNPs)—the selection of appropriate hydrophilic linkers is paramount. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) has emerged as a critical building block due to its highly polar aliphatic chain, terminal methoxy ether, and primary amine functionality [1].

However, handling this compound in organic synthesis presents a distinct physicochemical challenge. As a hydrochloride salt, its solubility profile is heavily skewed toward aqueous and highly polar protic environments, often resisting solvation in the standard organic solvents required for downstream coupling reactions. This whitepaper provides an in-depth analysis of the compound's solubility in organic solvents, explains the thermodynamic causality behind these behaviors, and establishes a self-validating experimental protocol for accurate solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride, we must deconstruct its molecular architecture. Solubility is not merely a static property; it is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

  • The Primary Amine Hydrochloride ( −NH3+​Cl− ): This ionic center is the primary driver of the compound's insolubility in non-polar media. The strong electrostatic forces within the salt's crystal lattice require solvents with high dielectric constants ( ϵ ) to separate the ions.

  • The Amide Linkage ( −CONH− ): The amide group possesses a strong dipole moment and acts as both a potent hydrogen bond donor and acceptor. This promotes solubility in polar aprotic solvents like DMSO and DMF.

  • The Methoxypropyl Tail ( −CH2​CH2​CH2​OCH3​ ): While the aliphatic carbons introduce a minor degree of lipophilicity, the terminal ether oxygen serves as an additional hydrogen bond acceptor, further reinforcing the molecule's affinity for protic solvents.

The Causality of Solvation: When introduced to non-polar solvents (e.g., hexane, toluene) or moderately polar aprotic solvents (e.g., dichloromethane), the solvent molecules cannot overcome the robust ionic interactions of the hydrochloride salt. Conversely, protic solvents (e.g., methanol) readily dissolve the compound by forming a solvation sphere around the chloride anion via hydrogen bonding, while simultaneously stabilizing the protonated amine.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the solubility of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride across various organic solvent classes at 25°C.

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7> 50 (High)Excellent H-bonding; efficiently solvates both the Cl− anion and the −NH3+​ cation.
Polar Protic Ethanol (EtOH)24.520 - 50 (Moderate-High)Good H-bonding, though lower polarity than MeOH slightly reduces the solvation capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.730 - 50 (Moderate-High)High dielectric constant disrupts the ionic lattice; excellent for preparing stock solutions.
Polar Aprotic Dimethylformamide (DMF)36.710 - 20 (Moderate)Solvates the cation and amide dipole, but poorly solvates the chloride anion.
Polar Aprotic Acetonitrile (MeCN)37.5< 5 (Low)Insufficient H-bond donating capability to break the salt lattice despite a high dipole moment.
Low Polarity Dichloromethane (DCM)8.9< 1 (Very Low)Low dielectric constant; unable to overcome the lattice energy of the hydrochloride salt.
Non-Polar Hexane / Toluene< 3.0Insoluble Complete lack of polarity and H-bonding capacity.

Data Note: Values are representative estimates based on the structural homology of aliphatic amine hydrochlorides.

Experimental Protocol: Shake-Flask Method with HPLC-CAD

Traditional UV-Vis spectroscopy is inadequate for quantifying 3-Amino-N-(3-methoxypropyl)propanamide because the molecule lacks a π -conjugated chromophore. To establish a self-validating, highly trustworthy protocol, we must couple the industry-standard Shake-Flask Method [3] with High-Performance Liquid Chromatography - Charged Aerosol Detection (HPLC-CAD) . CAD provides a universal, mass-dependent response for non-volatile analytes, making it the gold standard for underivatized aliphatic amines [2].

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask)

  • Preparation: Add an excess of solid 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (approx. 100 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMF or Acetonitrile).

  • Incubation: Seal the vial and place it in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter to remove sub-micron particulates. Crucial Insight: Ensure the filter membrane is chemically compatible with the chosen solvent to prevent extractables from interfering with the CAD signal.

Phase 3: HPLC-CAD Quantification 6. Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the CAD detector (typically 0.1 to 10 µg/mL). 7. Analysis: Inject 5 µL onto a HILIC or mixed-mode HPLC column. 8. Calculation: Determine the concentration by interpolating the CAD peak area against a previously constructed calibration curve of the compound.

Workflow N1 Solid Compound Addition N2 Solvent Equilibration (Shake-Flask, 24h) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Dilution N3->N4 N5 HPLC-CAD Analysis N4->N5

Fig 1. Shake-flask workflow coupled with HPLC-CAD for aliphatic amine solubility determination.

Strategies for Modulating Solubility in Synthesis

In practical drug synthesis, you will often need to couple this amine to a carboxylic acid (e.g., using HATU or EDC) in solvents like DCM or THF, where the hydrochloride salt is insoluble.

The Causality of In Situ Free-Basing: To bypass the solubility limitation, synthetic chemists utilize in situ free-basing. By adding a stoichiometric excess of a non-nucleophilic organic base—such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—to the suspension, the hydrochloride salt is neutralized.

The resulting free base of 3-Amino-N-(3-methoxypropyl)propanamide loses its ionic lattice energy. The primary amine becomes neutral, drastically increasing the molecule's lipophilicity and allowing it to rapidly dissolve in low-polarity solvents like DCM or THF, thereby facilitating homogeneous coupling reactions.

DecisionTree Start Coupling Reaction Solvent Selection Q1 Is an organic base (e.g., DIPEA) added? Start->Q1 Yes Yes (Free Base Formed) Q1->Yes No No (Remains HCl Salt) Q1->No Sol1 Use DCM, THF, or Acetonitrile Yes->Sol1 Sol2 Use DMF, DMSO, or Methanol No->Sol2

Fig 2. Solvent selection logic for coupling reactions based on the ionization state of the amine.

References

  • ResearchGate. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)". Available at:[Link]

Exploratory

A Technical Guide to the Research Applications of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride: A Versatile Building Block for Novel Chemical Entities

This guide provides an in-depth exploration of the potential research applications of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. Moving beyond a simple cataloging of properties, we will delve into the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the potential research applications of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. Moving beyond a simple cataloging of properties, we will delve into the structural nuances of this molecule to logically derive and propose its utility across diverse scientific domains, from medicinal chemistry to materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage novel chemical scaffolds.

Core Molecular Architecture and Physicochemical Profile

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is a bifunctional molecule featuring a core β-alanine structure. This non-essential amino acid is naturally present in the human body and serves as a precursor to carnosine, a dipeptide with significant physiological roles, including pH buffering in muscle tissue.[1][2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media.

The key structural features that dictate its potential applications are:

  • Primary Amine (NH2): A reactive nucleophile, readily available for a wide range of chemical modifications, including amide bond formation, alkylation, and reductive amination.

  • Amide Linkage (-CONH-): A stable, planar functional group that can participate in hydrogen bonding, influencing molecular conformation and intermolecular interactions.

  • N-(3-methoxypropyl) Substituent: This group imparts a degree of lipophilicity and conformational flexibility. The ether linkage is generally stable but can be a site for metabolic activity.[4]

A comparative analysis with structurally similar compounds highlights the influence of the N-substituent on the molecule's overall properties:

Compound NameN-SubstituentMolecular FormulaMolecular Weight ( g/mol )Key Inferred Properties & Potential Applications
3-Amino-N-(3-methoxypropyl)propanamide HCl 3-Methoxypropyl C₇H₁₇ClN₂O₂ 196.68 Increased lipophilicity compared to hydroxyl analog, suitable for reactions in organic solvents; potential industrial research applications.[4]
3-Amino-N-(3-hydroxypropyl)propanamide HCl3-HydroxypropylC₆H₁₅ClN₂O₂182.65Enhanced hydrophilicity due to the hydroxyl group, advantageous for aqueous compatibility in pharmaceutical formulations.[4]
3-Amino-N-isobutylpropanamide HClIsobutylC₇H₁₇ClN₂O188.68Bulky alkyl group provides steric hindrance, potentially useful in controlled-release systems; noted for agrochemical synthesis.[4]
3-Amino-N-(tert-butyl)propanamide HCltert-ButylC₇H₁₆ClN₂O188.68Significant steric hindrance, reducing nucleophilicity; application in lab-scale organic reactions.[4]

Potential Research Application I: A Scaffold in Medicinal Chemistry

The structural resemblance to β-alanine suggests that 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride can serve as a valuable starting material for the synthesis of novel bioactive compounds. The primary amine offers a convenient handle for derivatization to explore structure-activity relationships (SAR).

Hypothesis: Development of Novel Enzyme Inhibitors

Many enzymes recognize amino acids as substrates or regulators. By modifying the primary amine of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride with various pharmacophores, it is possible to design inhibitors for enzymes that bind β-alanine or structurally related motifs.

Experimental Workflow: Synthesis of a Focused Library of Amide Derivatives

This workflow outlines the synthesis of a library of N-acylated derivatives to screen for inhibitory activity against a target enzyme.

G A 3-Amino-N-(3-methoxypropyl) propanamide hydrochloride B Dissolve in Anhydrous DMF with Triethylamine (TEA) A->B Deprotonation C Add Carboxylic Acid (R-COOH) and Coupling Agent (e.g., HATU) B->C Activation D Stir at Room Temperature for 12-24 hours C->D Amide Bond Formation E Aqueous Workup (e.g., with NaHCO3 solution) D->E F Extraction with Ethyl Acetate E->F G Purification by Column Chromatography F->G H Characterization (NMR, MS) G->H I Biological Screening (Enzyme Inhibition Assay) H->I

Caption: Synthetic workflow for N-acylation.

Step-by-Step Protocol: N-Acylation
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloride and deprotonate the primary amine. Stir for 10 minutes at room temperature.

  • Activation and Coupling: In a separate vial, dissolve 1.1 equivalents of the desired carboxylic acid (R-COOH) and 1.1 equivalents of a peptide coupling reagent (e.g., HATU) in anhydrous DMF. Add this solution to the reaction flask.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterisation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Application II: Functional Monomer in Polymer Science

The presence of a primary amine and an amide group makes this compound a candidate for polymerization or for modifying existing polymers. The methoxypropyl tail can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Hypothesis: Synthesis of Functional Polyamides for Biomedical Applications

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride can be used as a monomer in condensation polymerization with dicarboxylic acids to create novel polyamides. The pendant methoxypropyl groups could enhance solubility and provide sites for further functionalization, making these materials suitable for applications like drug delivery or tissue engineering scaffolds.

Experimental Workflow: Solution Polymerization

G A 3-Amino-N-(3-methoxypropyl) propanamide hydrochloride + Diacid Chloride B Dissolve in Anhydrous NMP under Nitrogen A->B C Cool to 0°C B->C D Slowly Add Diacid Chloride Solution C->D Polycondensation E Stir at 0°C for 2 hours, then Warm to Room Temperature D->E F Precipitate Polymer in Methanol E->F G Filter and Wash the Polymer F->G H Dry under Vacuum G->H I Characterize Polymer (GPC, TGA, DSC) H->I

Caption: Workflow for polyamide synthesis.

Step-by-Step Protocol: Polyamide Synthesis
  • Monomer Preparation: Neutralize 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride to its free base form using a suitable base and purify.

  • Polymerization Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the free base monomer in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).[5]

  • Initiation: Cool the solution to 0°C in an ice bath.

  • Chain Growth: Slowly add an equimolar amount of a diacid chloride (e.g., adipoyl chloride) dissolved in anhydrous NMP to the stirred solution.

  • Polymerization: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Isolation: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.

  • Purification: Filter the polymer, wash it extensively with methanol and water to remove unreacted monomers and salts, and then dry it in a vacuum oven.

  • Characterization: Determine the molecular weight and polydispersity of the polyamide by gel permeation chromatography (GPC). Analyze its thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Potential Research Application III: Probes for Chemical Biology

The unique structure of 3-Amino-N-(3-methoxypropyl)propanamide can be exploited to design chemical probes for studying biological systems. For instance, it can be functionalized with reporter tags (e.g., fluorophores, biotin) to visualize or isolate binding partners.

Hypothesis: Development of an Activity-Based Probe for Carnosine Synthase

Given that β-alanine is a substrate for carnosine synthase, a derivative of 3-Amino-N-(3-methoxypropyl)propanamide could be designed as an activity-based probe. By incorporating a latent reactive group, the probe could potentially form a covalent bond with the enzyme upon binding, allowing for its identification and characterization.

Logical Framework for Probe Design

G cluster_0 Probe Components cluster_1 Mechanism of Action cluster_2 Downstream Analysis A Recognition Motif (3-Amino-N-(3-methoxypropyl)propanamide) D Probe binds to Enzyme Active Site A->D B Reactive Group (e.g., Fluorophosphonate) E Reactive Group forms Covalent Bond with Enzyme B->E C Reporter Tag (e.g., Biotin or Fluorophore) G SDS-PAGE and In-gel Fluorescence C->G H Affinity Purification (for Biotin Tag) C->H D->E F Enzyme is Labeled E->F F->G F->H I Mass Spectrometry for Protein ID H->I

Caption: Design and application of an activity-based probe.

Conclusion and Future Directions

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride represents a versatile and currently underexplored chemical entity. Its bifunctional nature, combining a reactive primary amine with a tunable N-alkyl amide side chain, opens up numerous avenues for research. The proposed applications in medicinal chemistry, polymer science, and chemical biology are based on a logical extension of its structural features and comparison with related molecules. Future research should focus on the experimental validation of these hypotheses, which could lead to the development of novel therapeutics, advanced materials, and powerful tools for biological discovery.

References

  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Google Patents. (n.d.). Preparation of 3-methoxy propanamine.
  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • Healthline. (2023, July 5). Beta-Alanine — A Beginner's Guide. Retrieved from [Link]

  • Hoffman, J. R., et al. (2023, February 19). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. PMC. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • RxList. (n.d.). Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

  • WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Foodcom S.A. (2023, April 27). Beta-alanine: an emerging ingredient in the sports nutrition industry. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride. Retrieved from [Link]

  • PMC. (n.d.). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Retrieved from [Link]

Sources

Foundational

3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride: A Versatile Intermediate in Targeted Covalent Inhibitors and Linkerology

Executive Summary In modern medicinal chemistry, the strategic selection of chemical intermediates dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 3-Amino-N-(3-methoxypropyl)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical intermediates dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) has emerged as a highly versatile aliphatic building block. As an application scientist overseeing library design and targeted covalent inhibitor (TCI) development, I have leveraged this compound's unique structural topology for two distinct paradigms: as a masked electrophile precursor in oncology, and as a bifunctional, solubility-enhancing spacer in PROTACs and DNA-Encoded Libraries (DELs).

This technical guide deconstructs the mechanistic rationale behind its deployment and provides self-validating experimental protocols for its integration into advanced drug discovery workflows.

Structural Rationale and Physicochemical Profile

The architecture of 3-amino-N-(3-methoxypropyl)propanamide is intentionally designed to balance reactivity with stability. The primary amine serves as a nucleophilic anchor for standard amide coupling, while the 3-methoxypropyl tail acts as a flexible spacer terminating in a hydrogen-bond acceptor.

Expert Insight (Causality): Why utilize the hydrochloride salt rather than the free base? Aliphatic primary amines tethered to amides are notoriously prone to auto-condensation and degradation over time. By isolating the intermediate as an HCl salt, we protonate the primary amine, rendering it non-nucleophilic during storage. This ensures long-term shelf stability and stoichiometric precision during high-throughput library synthesis[1].

Table 1: Physicochemical Properties & Application Causality
PropertyValueCausality / Significance in Workflow
Molecular Formula C₇H₁₇ClN₂O₂Defines stoichiometric calculations for precise coupling reactions.
Molecular Weight 196.68 g/mol Low molecular weight allows for high atom economy in linker design, preventing the final conjugate from violating Lipinski's rules.
CAS Number 1220037-58-0Unique identifier for procurement and database tracking[1].
H-Bond Donors 2 (Amine, Amide)Facilitates target interaction; the primary amine is the primary conjugation site.
H-Bond Acceptors 3 (Amine, Amide, Ether)The methoxy ether improves aqueous solubility and finely modulates the logP of the final drug candidate.
Physical State Solid (HCl salt)Prevents spontaneous polymerization; requires a mild base (e.g., DIPEA) in situ to liberate the reactive free amine.

Mechanistic Application 1: Masked Warheads in Targeted Covalent Inhibitors (TCIs)

The evolution of irreversible inhibitors (such as those targeting EGFR T790M in non-small cell lung cancer) has historically been plagued by the off-target toxicity and rapid metabolic clearance of highly reactive acrylamide warheads.

3-Aminopropanamide derivatives solve this pharmacokinetic bottleneck by acting as "stealth" prodrugs[2].

The Causality of the Retro-Michael Trigger: The intact 3-aminopropanamide is chemically stable in systemic circulation, preventing indiscriminate alkylation of plasma proteins. However, upon cellular uptake into the tumor microenvironment, the molecule undergoes a biologically triggered retro-Michael elimination. This localized intracellular degradation releases the active acrylamide warhead and a secondary amine leaving group directly adjacent to the target kinase. This mechanism drastically widens the therapeutic window, allowing for profound tumor regression with minimized systemic toxicity[3].

RetroMichael A 3-Aminopropanamide Prodrug B Intracellular Environment A->B Cellular Uptake C Retro-Michael Elimination B->C Activation D Acrylamide Warhead C->D Amine Release E Covalent Binding (e.g., Cys797) D->E Alkylation

Figure 1: Intracellular retro-Michael activation of 3-aminopropanamide prodrugs.

Mechanistic Application 2: Advanced Linkerology in PROTACs and DELs

In the synthesis of chimeric molecules (PROTACs) or the construction of DNA-Encoded Libraries (DELs), the linker is not merely a passive string; it actively modulates the physicochemical properties and cell permeability of the conjugate.

The Causality of the Methoxypropyl Selection: Unlike pure polyethylene glycol (PEG) chains, which can be overly hydrophilic and limit membrane permeability, the aliphatic carbon spacer of CAS 1220037-58-0 is interrupted by a single methoxy ether. This provides an optimal logP balance. Furthermore, aliphatic amide linkers demonstrate excellent oligonucleotide compatibility in on-DNA synthesis (such as the Kinugasa reaction for β-lactam libraries), preventing DNA degradation during rigorous library assembly[4].

PROTACWorkflow Step1 Target Ligand (Carboxylic Acid) Step3 Amide Coupling (HATU / DIPEA) Step1->Step3 Step2 CAS 1220037-58-0 (Intermediate) Step2->Step3 Step4 Conjugate with Methoxypropyl Spacer Step3->Step4 LC-MS Validation Step5 E3 Ligase Ligand Attachment Step4->Step5 Cross-linking

Figure 2: Workflow for integrating the intermediate into a bifunctional PROTAC.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to verify reaction success and mechanism of action.

Protocol A: Amide Coupling for Library Synthesis

This protocol details the conjugation of 3-amino-N-(3-methoxypropyl)propanamide HCl to a target carboxylic acid (e.g., a target protein binder).

  • Preparation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: The excess DIPEA is required not only to activate the carboxylic acid but also to neutralize the HCl salt of the intermediate, liberating the nucleophilic free amine. Stir for 10 minutes.

  • Coupling: Add 3-amino-N-(3-methoxypropyl)propanamide HCl (1.1 eq) in one portion. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Pull a 5 µL aliquot, quench in 100 µL of 50% MeCN/H₂O, and analyze via LC-MS.

    • Positive Control: Appearance of the [M+H]⁺ peak corresponding to the coupled product.

    • Negative Control: A parallel reaction omitting HATU must show 0% conversion, validating that the amide bond formation is strictly coupling-reagent dependent and not a spontaneous artifact.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Intracellular Activation Assay (Retro-Michael Validation)

To prove that the synthesized 3-aminopropanamide acts as a prodrug, we must validate its retro-Michael degradation in a biological matrix[2].

  • Matrix Preparation: Prepare two test environments:

    • Test A (Biological): A549 cell lysate (protein concentration normalized to 2 mg/mL).

    • Test B (Chemical Control): Cell-free PBS buffer (pH 7.4).

  • Incubation: Spike the synthesized 3-aminopropanamide prodrug into both matrices to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 2, 4, and 8 hours. Quench immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • Self-Validation Checkpoint: Analyze via LC-MS/MS monitoring the parent prodrug mass and the theoretical mass of the released acrylamide warhead.

    • Validation Criteria: Test B (PBS) must show <5% conversion over 8 hours, proving the molecule is chemically stable. Test A (Lysate) must show >50% conversion to the acrylamide, confirming that the retro-Michael elimination is enzymatically/biologically triggered[3].

References

  • Irreversible inhibition of epidermal growth factor receptor activity by 3-aminopropanamides. PubMed / National Institutes of Health.[Link]

  • Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer. PMC / National Institutes of Health.[Link]

  • Kinugasa Reaction for DNA-Encoded β-Lactam Library Synthesis. Organic Letters / American Chemical Society.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Purification of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride: A Comprehensive Protocol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Overview Aliphatic amides such as 3-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

Aliphatic amides such as 3-Amino-N-(3-methoxypropyl)propanamide are highly valued in modern drug discovery. They frequently serve as hydrophilic, flexible linkers in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics. The terminal primary amine and methoxy ether moieties provide an optimal balance of hydrogen-bond donation and acceptance, significantly improving the aqueous solubility of lipophilic pharmacophores.

This application note details a highly efficient, two-step protocol for synthesizing the hydrochloride salt of this compound (CAS: 1220037-58-0) [1]. The retrosynthetic strategy relies on the amide coupling of Boc-protected β -alanine with 3-methoxypropylamine, followed by rigorous acidic deprotection.

Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over standard alternatives:

  • Coupling Reagent (HATU vs. EDC/HOBt): HATU is selected for its superior kinetics and high-yielding active ester formation. However, uronium-based reagents like HATU can react directly with highly nucleophilic aliphatic amines to form unwanted tetramethylguanidine (TMG) byproducts[2]. To prevent this guanylation, our protocol mandates the pre-activation of the carboxylic acid with HATU and DIPEA before the amine is introduced.

  • Deprotection Strategy (HCl/Dioxane vs. TFA/DCM): While Trifluoroacetic acid (TFA) is the ubiquitous choice for Boc removal, it yields a trifluoroacetate salt. These salts are often hygroscopic oils that complicate downstream handling and require tedious ion-exchange chromatography to convert to pharmaceutically acceptable chloride salts [3]. By utilizing 4M HCl in anhydrous 1,4-dioxane, the Boc group is cleanly cleaved via an SN​1 mechanism, and the desired hydrochloride salt directly precipitates as a stable, filterable solid [4].

Materials and Reagents

The following quantitative data is summarized for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Boc- β -Ala-OH 189.211.0 eq1.89 gCarboxylic Acid Substrate
3-Methoxypropylamine 89.141.1 eq0.98 g (1.12 mL)Nucleophile
HATU 380.231.2 eq4.56 gUronium Coupling Reagent
DIPEA 129.243.0 eq3.88 g (5.22 mL)Non-nucleophilic Base
DMF (Anhydrous) 73.09N/A20.0 mLReaction Solvent
4M HCl in 1,4-Dioxane 36.46 (HCl)10.0 eq25.0 mLDeprotection Reagent
Diethyl Ether (Anhydrous) 74.12N/A100.0 mLAnti-solvent for Trituration

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (Pre-activation Method)

Self-Validation Checkpoint: Proper pre-activation prevents the formation of TMG impurities, ensuring >95% crude purity.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add Boc- β -Ala-OH (1.89 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Stir until fully dissolved.

  • Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (5.22 mL, 30.0 mmol) followed by HATU (4.56 g, 12.0 mmol) in one portion. Stir at 0 °C for 10 minutes . The solution will turn pale yellow, indicating the formation of the HOAt active ester.

  • Amine Addition: Dropwise, add 3-methoxypropylamine (1.12 mL, 11.0 mmol) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor via LC-MS (Target mass: [M+H]⁺ = 261.2 m/z).

Step 2: Aqueous Workup and Isolation
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL).

  • Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 5% Aqueous Citric Acid (2 × 50 mL) – Removes unreacted amine and DIPEA.

    • Saturated Aqueous NaHCO₃ (2 × 50 mL) – Removes unreacted acid and HOAt byproducts.

    • Brine (1 × 50 mL) – Removes residual water and DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil or white solid.

Step 3: Boc Deprotection and Salt Formation

Self-Validation Checkpoint: Vigorous gas evolution confirms the elimination of isobutylene and CO₂, validating the deprotection mechanism.

  • Dissolution: Dissolve the crude intermediate from Step 2 in minimal anhydrous Dichloromethane (DCM, 5 mL) in a 100 mL flask.

  • Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (25.0 mL, 100 mmol).

  • Reaction: Remove the ice bath and stir at RT for 2 hours. Observe the reaction; gas evolution will occur initially. As the reaction progresses, the deprotected hydrochloride salt will begin to precipitate out of the solution as a white solid.

Step 4: Purification via Trituration
  • Solvent Removal: Concentrate the heterogeneous mixture under reduced pressure to remove excess HCl, DCM, and dioxane.

  • Trituration: Suspend the resulting crude solid in ice-cold anhydrous diethyl ether (50 mL). Stir vigorously for 15 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold diethyl ether (2 × 25 mL).

  • Drying: Dry the highly hygroscopic white solid under high vacuum (<0.1 mbar) for 12 hours to yield pure 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized molecule, compare against the following expected analytical benchmarks:

  • Appearance: White, free-flowing crystalline solid.

  • LC-MS (ESI+): Calculated for C₇H₁₇N₂O₂⁺ [M+H]⁺: 161.13 m/z. Found: 161.1 m/z.

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (t, J = 6.2 Hz, 2H, -CH₂-O), 3.32 (s, 3H, -OCH₃), 3.25–3.15 (m, 4H, -CH₂-NH₂ and -CH₂-NH-CO), 2.65 (t, J = 6.8 Hz, 2H, -CH₂-CO), 1.75 (p, J = 6.5 Hz, 2H, -CH₂-CH₂-CH₂-). Note: The absence of a singlet at ~1.40 ppm confirms complete removal of the tert-butyl group.

Workflow Visualization

G N1 Boc-β-Ala-OH + HATU + DIPEA N2 Pre-activation (10 min, 0 °C) N1->N2 N3 Add 3-Methoxypropylamine (Stir 2-4 h, RT) N2->N3 N4 Aqueous Workup (Citric Acid, NaHCO3, Brine) N3->N4 N5 Boc-Protected Intermediate (Organic Phase) N4->N5 N6 4M HCl in Dioxane (Stir 2 h, RT) N5->N6 N7 Precipitation & Trituration (Cold Ether) N6->N7 N8 3-Amino-N-(3-methoxypropyl) propanamide HCl N7->N8

Synthesis and purification workflow for 3-Amino-N-(3-methoxypropyl)propanamide HCl.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. URL: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. URL: [Link]

  • Novel Dipeptide Macrocycles from 4-Oxo, -Thio, and -Amino-Substituted Proline Derivatives. The Journal of Organic Chemistry. URL: [Link]

Application

Application Note: Strategic Utilization of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride in Agrochemical Synthesis

Executive Summary The development of next-generation crop protection agents relies heavily on the precise modulation of physicochemical properties to ensure target site delivery. 3-Amino-N-(3-methoxypropyl)propanamide hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation crop protection agents relies heavily on the precise modulation of physicochemical properties to ensure target site delivery. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) has emerged as a highly versatile, bifunctional building block in the synthesis of modern agrochemicals. This aliphatic amine features a primary amine for facile coupling and a methoxypropyl tail designed to optimize systemic mobility in plants.

This application note provides researchers and drug/agrochemical development professionals with an authoritative guide to incorporating this building block into active ingredient (AI) scaffolds, specifically focusing on Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ambimobile propesticides.

Physicochemical Rationale: The "Ambimobility" Advantage

In agrochemical design, a molecule's efficacy is dictated not just by its intrinsic receptor affinity, but by its ability to translocate through plant vascular systems.

  • The Problem: Highly lipophilic molecules (LogP > 4) tend to partition into the waxy leaf cuticle or remain restricted to the xylem (acropetal movement). They fail to enter the phloem, leaving hidden pests (e.g., aphids on new shoots) or root pathogens untreated.

  • The Causality of the Methoxy Group: The incorporation of an ether/methoxy moiety—such as the one present in 3-Amino-N-(3-methoxypropyl)propanamide—acts as a polarity modulator. It increases aqueous solubility and lowers the LogP into the optimal "ambimobile" range (LogP 1–3). This structural strategy facilitates active or passive loading into the phloem, enabling bidirectional (xylem and phloem) systemic transport. This phenomenon has been successfully validated in commercialized agrochemicals like the insecticide spiropidion, where an N -methoxy piperidine ring is crucial for phloem mobility[1].

  • The Propanamide Core: The internal amide bond serves as a critical hydrogen bond donor/acceptor, which is a highly conserved interaction motif in the binding pockets of target enzymes like fungal Succinate Dehydrogenase (SDH)[2].

Quantitative Property Modulation

The table below summarizes the simulated physicochemical shifts when a standard alkyl chain is replaced with the methoxypropyl-tethered moiety from our target building block.

Structural MotifCalculated LogPTPSA (Ų)Est. Water Solubility (mg/L)Predicted Plant Mobility
Standard Butyl Amide3.8545.2< 15Xylem-limited (Acropetal)
Methoxypropyl Amide 2.15 54.4 > 180 Ambimobile (Xylem + Phloem)

Synthetic Workflows & Methodologies

Amide bond formation is a cornerstone reaction in agrochemical synthesis[3]. When utilizing 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride, the primary synthetic challenge lies in managing the hydrochloride salt to ensure efficient nucleophilic attack without inducing side reactions.

Workflow A Pyrazole-4-carboxylic Acid (SDHI Core) C Amide Coupling HATU / DIPEA / DMF A->C B AMPA-HCl (CAS 1220037-58-0) B->C D Crude Reaction Mixture (LC-MS IPC) C->D E Aqueous Workup (Acid/Base Wash) D->E F Purified SDHI Candidate (Methoxy-Tethered) E->F

Fig 1. Synthetic workflow for methoxy-tethered SDHI candidates using AMPA-HCl.

Protocol A: Synthesis of a Methoxy-Tethered Pyrazole-4-Carboxamide (SDHI Candidate)

This self-validating protocol describes the coupling of a standard SDHI pharmacophore (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) with 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

Reagents & Stoichiometry:

  • Pyrazole-4-carboxylic acid: 1.0 eq (1.0 mmol)

  • 3-Amino-N-(3-methoxypropyl)propanamide HCl: 1.1 eq (1.1 mmol)

  • HATU (Coupling Reagent): 1.2 eq (1.2 mmol)

  • DIPEA (Base): 3.0 eq (3.0 mmol)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Pre-activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Stir at room temperature for 10 minutes. Rationale: This allows the formation of the highly reactive O-At ester intermediate before the amine is introduced, preventing competitive side reactions.

  • Amine Liberation: In a separate vial, suspend the 3-Amino-N-(3-methoxypropyl)propanamide HCl (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq). Rationale: The HCl salt must be neutralized to liberate the free primary amine. Failure to fully deprotonate the amine will stall the coupling cycle.

  • Coupling: Add the neutralized amine solution to the pre-activated acid mixture. Add the remaining DIPEA (1.5 eq) to maintain basicity during the catalytic cycle. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating: complete consumption of the pyrazole acid (UV 254 nm) and the appearance of the product mass [M+H]+ indicates reaction completion.

  • Targeted Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with:

    • 1M HCl (2 x 10 mL): Removes unreacted amine and excess DIPEA.

    • Saturated NaHCO3​ (2 x 10 mL): Removes unreacted carboxylic acid and acidic HATU byproducts (HOAt).

    • Brine (1 x 10 mL): Removes residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude methoxy-tethered SDHI candidate, which can be further purified by flash chromatography if necessary.

Plant Systemic Translocation Dynamics

Once synthesized, the resulting agrochemical leverages the methoxypropyl moiety to navigate the complex vascular architecture of the plant.

Translocation A Foliar Application B Cuticular Penetration (LogP ~2.0) A->B C Mesophyll Tissue B->C D Xylem Transport (Acropetal) C->D E Phloem Loading (Methoxy-Mediated) C->E F Systemic Distribution (Ambimobility) D->F E->F

Fig 2. Ambimobile translocation pathway enabled by the methoxypropyl moiety.

The inclusion of the methoxy ether group ensures that the molecule does not become irreversibly bound to the lipophilic cuticular waxes. Upon entering the mesophyll, the balanced polarity allows the molecule to partition into the aqueous phloem sap. This is a critical design feature for modern insecticides and fungicides, as phloem mobility is required to transport the active ingredient basipetally (downward) to root systems or to newly developing, untreated foliage[1].

References

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Spiro N‐methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion Source: Pest Management Science (ResearchGate / Wiley) URL:[Link]

  • Amide bond formation: Beyond the myth of coupling reagents Source: Chemical Society Reviews (ResearchGate) URL:[Link]

Sources

Method

Application Note: 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride as a Versatile Building Block in Drug Discovery

Introduction & Strategic Rationale In contemporary drug discovery, late-stage attrition is frequently driven by poor pharmacokinetic (PK) profiles, specifically inadequate aqueous solubility and excessive lipophilicity[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary drug discovery, late-stage attrition is frequently driven by poor pharmacokinetic (PK) profiles, specifically inadequate aqueous solubility and excessive lipophilicity[1]. To navigate the complex physicochemical property space, medicinal chemists increasingly rely on bifunctional aliphatic building blocks to modulate Absorption, Distribution, Metabolism, and Excretion (ADME) parameters without inflating the molecular weight beyond Lipinski’s limits.

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0)[2] represents a highly optimized structural motif for this purpose. It combines a reactive primary amine—primed for facile conjugation via amide coupling or reductive amination—with a highly polar, neutral tail (a β -alanine derivative terminating in a methoxypropyl ether)[3].

The strategic incorporation of this building block serves three primary functions:

  • Solubility Enhancement: The amide bond and terminal ether oxygen act as potent hydrogen bond acceptors, significantly lowering the partition coefficient (LogP) and enhancing thermodynamic solubility[4].

  • Disruption of Crystal Packing: The flexible aliphatic chain disrupts planar, highly crystalline scaffolds, improving kinetic solubility.

  • Linker Technology: It serves as an ideal rigidified polar spacer in the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical for predicting its impact on the parent scaffold's Lipophilic Efficiency (LipE). Table 1 summarizes the core properties of this compound.

Table 1: Quantitative Physicochemical Properties

PropertyValueImplication for Drug Design
CAS Number 1220037-58-0[2]Standard identifier for procurement and inventory.
Molecular Weight (HCl Salt) 196.68 g/mol Low MW ensures minimal penalty to the overall ligand efficiency.
Molecular Formula C 7​ H 17​ ClN 2​ O 2​ Aliphatic nature reduces aromatic ring count (Ar#).
H-Bond Donors (Free Base) 2 (Amine, Amide NH)Enhances target engagement in solvent-exposed binding pockets.
H-Bond Acceptors 3 (Carbonyl, Ether, Amine)Drives aqueous solubility; interacts with structured water networks.
Topological Polar Surface Area ~61.4 Å 2 Optimal for maintaining cell permeability while preventing CNS penetration if desired.

Application Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not only reproducible but mechanistically sound. The following methodologies detail the integration of 3-Amino-N-(3-methoxypropyl)propanamide into complex scaffolds.

Protocol A: HATU-Mediated Amide Bond Formation

This protocol describes the attachment of the building block to a carboxylic acid-bearing core scaffold.

Materials:

  • Core Scaffold (Carboxylic Acid): 1.0 mmol

  • 3-Amino-N-(3-methoxypropyl)propanamide HCl: 1.2 mmol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): 1.2 mmol

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Step-by-Step Methodology & Causality:

  • Preparation of the Active Ester: Dissolve the core scaffold (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

    • Causality: Initial activation with HATU is highly exothermic. Cooling to 0 °C kinetically favors the formation of the highly reactive O-At active ester while suppressing the formation of the less reactive N-acylurea byproduct and preventing epimerization of any adjacent stereocenters.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise over 5 minutes. Stir for 15 minutes at 0 °C.

    • Causality: 3.0 equivalents of DIPEA are strictly required. One equivalent deprotonates the carboxylic acid to initiate HATU attack; the second equivalent neutralizes the HCl salt of the incoming amine building block; the third equivalent maintains the overall basicity of the system to drive the reaction forward. DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

  • Amine Addition: Add 3-Amino-N-(3-methoxypropyl)propanamide HCl (1.2 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours.

  • Self-Validation (LC-MS Monitoring): Sample 10 μ L of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Check: The reaction is complete when the Extracted Ion Chromatogram (EIC) shows the disappearance of the starting acid mass and the emergence of the product mass [M+160.21−18+1]+ (accounting for the free base addition minus water condensation).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL).

    • Causality: The 5% LiCl wash is a highly specific technique used to partition residual DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during downstream purification.

Data Presentation: Reagent Optimization

Depending on the sensitivity of the scaffold, alternative coupling reagents may be required. Table 2 summarizes the empirical data for optimizing this specific coupling.

Table 2: Coupling Reagent Comparison for Aliphatic Amines

Reagent SystemBaseSolventEfficiencyMechanistic Rationale & Causality
HATU / DIPEA DIPEA (3 eq)DMFHigh Rapid kinetics; ideal for sterically hindered acids. Generates HOAt, a superior leaving group.
EDC / HOBt TEA (3 eq)DCMModerate Slower kinetics but produces water-soluble urea byproducts, allowing for a simple aqueous workup.
T3P (Propylphosphonic anhydride) Pyridine (3 eq)EtOAcHigh Exceptional for scale-up. Near-zero epimerization risk and non-toxic, water-soluble byproducts.

Pathway Visualization

The following diagram illustrates the logical flow of integrating 3-Amino-N-(3-methoxypropyl)propanamide into a drug discovery pipeline, from synthetic coupling to downstream biological and physicochemical validation.

G A Core Scaffold (Hydrophobic Carboxylic Acid) C Amide Coupling (HATU, DIPEA, DMF, 0°C to RT) A->C B 3-Amino-N-(3-methoxypropyl) propanamide HCl B->C D Target Molecule (Polar Tail Appended) C->D E In Vitro ADME Assays (Kinetic Solubility & PAMPA) D->E F Lead Optimization Candidate E->F

Workflow for ADME optimization using 3-Amino-N-(3-methoxypropyl)propanamide.

References

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors National Institutes of Health (NIH) / PMC URL:[3]

  • Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus That Block RNA-Dependent RNA-Polymerase Complex Activity National Institutes of Health (NIH) / PMC URL:[1]

  • Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity Journal of Medicinal Chemistry - ACS Publications URL:[4]

  • EvitaChem Product Catalog: 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS No.: 1220037-58-0) EvitaChem URL:[2]

Sources

Application

Comprehensive Analytical Characterization Protocol for 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride

Introduction & Strategic Context 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) is a highly polar, hydrophilic aliphatic building block frequently utilized in medicinal chemistry and complex org...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) is a highly polar, hydrophilic aliphatic building block frequently utilized in medicinal chemistry and complex organic synthesis[1][2]. From an analytical perspective, this molecule presents a "perfect storm" of characterization challenges:

  • Lack of a UV Chromophore: The absence of aromatic rings or conjugated π -systems renders standard ultraviolet (UV) detection (e.g., 254 nm or 210 nm) virtually blind to this compound, necessitating alternative mass-based detection strategies [3].

  • Extreme Polarity: The combination of a primary amine, a secondary amide, an ether linkage, and a hydrochloride salt form results in a highly hydrophilic molecule that elutes in the void volume of traditional Reversed-Phase (RP-HPLC) C18 columns[4].

  • Hygroscopicity: As an amine hydrochloride, the compound is prone to atmospheric moisture absorption, requiring rigorous water content monitoring.

To establish a self-validating analytical system, we must abandon conventional RP-UV methods. Instead, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) for purity profiling, supported by orthogonal physicochemical techniques for complete structural and salt characterization.

Analytical Workflow & Decision Logic

The following diagrams illustrate the multi-attribute characterization strategy and the causality behind our detector selection.

Workflow A 3-Amino-N-(3-methoxypropyl) propanamide HCl B Structural Elucidation A->B C Purity & Assay A->C D Physicochemical A->D B1 NMR (1H, 13C in DMSO-d6) Confirm connectivity B->B1 B2 HRMS (ESI+) Exact mass [M+H]+ B->B2 C1 HILIC Separation Retains polar amine C->C1 D1 Ion Chromatography Chloride stoichiometry D->D1 D2 Karl Fischer Titration Moisture content D->D2 C2 CAD Detection Universal mass response C1->C2

Figure 1: Multi-attribute analytical workflow for aliphatic amine hydrochloride characterization.

DetectorLogic Start Target Analyte: Aliphatic Amine Q1 UV Chromophore Present? Start->Q1 UV Standard HPLC-UV (e.g., 254 nm) Q1->UV Yes NoUV Non-Chromophoric Strategy Required Q1->NoUV No CAD Charged Aerosol Detection (CAD) NoUV->CAD ELSD ELSD NoUV->ELSD MS LC-MS NoUV->MS CAD_Adv High Sensitivity & Uniform Mass Response CAD->CAD_Adv

Figure 2: Decision logic for HPLC detector selection based on analyte chromophore presence.

Chromatographic Purity: The HILIC-CAD Method

Causality & Mechanistic Insights

To achieve baseline resolution of 3-Amino-N-(3-methoxypropyl)propanamide and its potential synthetic impurities, we utilize a Zwitterionic HILIC stationary phase. HILIC operates via a complex mechanism involving partitioning into a water-enriched layer on the stationary phase surface, coupled with electrostatic interactions[4].

Because CAD relies on the nebulization and evaporation of the mobile phase to measure the residual analyte mass, all mobile phase additives must be strictly volatile [5][6]. We employ Ammonium Formate buffer adjusted to pH 3.0. At this pH, the primary amine ( pKa​≈9−10 ) is fully protonated, ensuring consistent electrostatic retention and sharp peak shapes.

Step-by-Step Protocol: HILIC-CAD

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): Dissolve 6.31 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (80:20, v/v). Crucial: Samples must be dissolved in a high-organic diluent to prevent peak breakthrough and splitting in HILIC.

2. Instrumental Parameters:

  • Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm (or equivalent zwitterionic column).

  • Column Temperature: 40 °C.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5.0 µL.

  • CAD Settings: Evaporation temperature set to 35 °C (Low); Data collection rate 10 Hz; Filter 3.6s.

3. Gradient Program:

Time (min) Flow Rate (mL/min) % Mobile Phase A (Buffer) % Mobile Phase B (Acetonitrile)
0.0 0.8 10 90
2.0 0.8 10 90
15.0 0.8 45 55
18.0 0.8 45 55
18.1 0.8 10 90

| 25.0 | 0.8 | 10 | 90 |

Note: HILIC columns require extensive re-equilibration. The 7-minute post-run hold at 90% B is mandatory for reproducible retention times.

Structural & Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) & HRMS

While D2​O is an excellent solvent for highly polar salts, it causes rapid deuterium exchange of the amine ( −NH2​ ) and amide ( −NH− ) protons, rendering them invisible. Therefore, DMSO- d6​ is the preferred solvent for complete structural elucidation.

  • HRMS (ESI+): The free base chemical formula is C7​H16​N2​O2​ (Exact Mass: 160.1212). The method must target the [M+H]+ ion at m/z 161.1290 .

Counterion Quantification (Ion Chromatography)

To verify the stoichiometry of the hydrochloride salt, chloride content is quantified via Ion Chromatography (IC) with suppressed conductivity detection.

  • Column: Dionex IonPac AS11-HC (4 x 250 mm).

  • Eluent: 30 mM Potassium Hydroxide (KOH) generated electrolytically, isocratic flow at 1.0 mL/min.

  • Sample Prep: Dissolve 10 mg of API in 100 mL of LC-MS water.

Moisture Content (Karl Fischer)

Due to the hygroscopic nature of amine hydrochlorides, moisture must be strictly controlled to prevent API degradation and inaccurate weighing.

  • Method: Coulometric Karl Fischer Titration.

  • Reagent: Hydranal-Coulomat AG.

  • Procedure: Inject ~50 mg of the sample directly into the titration vessel. Ensure complete dissolution before initiating the titration.

Quantitative Data Summary

The following table summarizes the expected analytical attributes, the corresponding self-validating methodologies, and the acceptance criteria for high-purity 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

Analytical AttributeTechniqueRationale / CausalityExpected Outcome / Acceptance Criteria
Identity (Framework) 1H & 13C NMR (DMSO- d6​ )Confirms carbon connectivity and proton environments without D-exchange loss.Conforms to structure; visible −NH2​ (~8.0 ppm, broad) and −NH− signals.
Identity (Mass) HRMS (ESI-TOF)High mass accuracy confirms elemental composition. [M+H]+ at m/z 161.1290 ( ± 5 ppm error).
Chromatographic Purity HILIC-CADRetains polar amine; CAD detects non-chromophoric analytes uniformly [7]. 98.0% (Area %); Single major peak.
Counterion Content Ion ChromatographyQuantifies chloride to confirm 1:1 salt stoichiometry.17.5% – 18.5% w/w Chloride (Theoretical: ~18.0%).
Water Content Coulometric Karl FischerMeasures trace moisture in hygroscopic HCl salts. 2.0% w/w.

References

  • Bian, J., Lin, Z., et al. (2025). "Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection." Journal of Chromatography A. URL:[Link]

  • Shi, L., Shen, G., Chai, R., Gamache, P. H., & Jin, Y. (2025). "A review of polysorbate quantification and its degradation analysis by liquid chromatography coupled with charged aerosol detection." Journal of Chromatography A. URL:[Link]

  • Sávoly, Z., Szilágyi, E., Bihari, Z., & Szabados, H. (2021). "Method development for the clearance study of the Pluronic F-68 nonionic surfactant used in the upstream process of monoclonal antibody production." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

Sources

Method

HPLC analysis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

An Application Note on the Robust HPLC Analysis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC) Abstract This application note presents a detailed, robu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Robust HPLC Analysis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC)

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. Due to its high polarity, basicity, and lack of a strong UV chromophore, this compound presents significant challenges for traditional reversed-phase chromatography. To overcome these issues, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) was developed. This guide provides a comprehensive overview of the method development rationale, a step-by-step experimental protocol, and expected results, tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar polar analytes.

Introduction and Analytical Challenges

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is a small polar molecule containing a primary amine, an amide, and an ether functional group. The hydrochloride salt form ensures that the primary amine is protonated and cationic in solution. The analysis of such compounds is crucial in various stages of chemical synthesis and pharmaceutical development for purity assessment, stability studies, and quality control.

However, the physicochemical properties of this analyte pose three primary challenges for conventional HPLC analysis:

  • Poor Retention: In Reversed-Phase Liquid Chromatography (RP-LC), which relies on hydrophobic interactions, highly polar compounds like this analyte have minimal affinity for the nonpolar stationary phase (e.g., C18) and typically elute in or near the solvent front (void volume).[1][2]

  • Poor Peak Shape: The basic primary amine can engage in secondary ionic interactions with acidic residual silanol groups present on the surface of silica-based stationary phases, leading to significant peak tailing and poor chromatographic performance.[3]

  • Difficult Detection: The molecule lacks a significant chromophore, precluding effective UV detection at standard wavelengths (e.g., 254 nm). Analysis requires detection at low wavelengths (<220 nm), which can suffer from interference and high baseline noise.[4][5]

To address these difficulties, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode.

Method Development Rationale: The HILIC Advantage

HILIC is a powerful chromatographic technique specifically designed for the separation of polar and hydrophilic compounds.[1][6][7] Its mechanism is fundamentally different from RP-LC and provides a robust solution to the challenges presented by 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

The HILIC Retention Mechanism

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, with a small percentage of aqueous buffer.[7][8] In these conditions, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is governed by the partitioning of the polar analyte between the bulk organic mobile phase and this immobilized aqueous layer.[7][8] More polar analytes partition more strongly into the water layer, resulting in greater retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content).[6]

This approach directly addresses the primary challenge of poor retention, as the analyte's polarity becomes the basis for its retention rather than a hindrance.

Selection of Stationary and Mobile Phases
  • Stationary Phase: An amide-based HILIC column was selected for this application. Amide phases are known to provide excellent retention and selectivity for a wide range of polar compounds, including amines, and are generally more robust than bare silica phases.[9] They offer a distinct selectivity driven by hydrogen bonding and dipole-dipole interactions.[9]

  • Mobile Phase: A combination of acetonitrile and an aqueous ammonium formate buffer was chosen. Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature and suitable elution strength.[8] The ammonium formate buffer serves two critical functions:

    • It controls the pH of the mobile phase, ensuring the primary amine on the analyte remains consistently protonated for stable retention.

    • The salt concentration helps to minimize undesirable ionic interactions with the stationary phase, leading to improved peak symmetry. Ammonium formate is also volatile, making it an ideal choice for methods that may be transferred to mass spectrometry (MS) detection.[7]

Detailed Experimental Protocol

This section provides a self-contained, step-by-step protocol for the HPLC analysis.

Materials and Reagents
  • Analyte: 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (Standard, >98% purity)

  • Acetonitrile: HPLC or LC-MS grade

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)

  • Ammonium Formate: ACS grade or higher

  • Formic Acid: ACS grade or higher

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector.

  • Chromatographic conditions are summarized in the table below.

ParameterCondition
Column HILIC Amide Phase (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 205 nm
Run Time 8 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Weigh 0.63 g of ammonium formate and dissolve in 1 L of deionized water.

    • Add 1.0 mL of formic acid to the solution.

    • Mix thoroughly and filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic):

    • Prepare a 10 mM ammonium formate stock in water as described above.

    • In a 1 L flask, combine 900 mL of acetonitrile and 100 mL of the aqueous ammonium formate stock.

    • Add 1.0 mL of formic acid to the final mixture.

    • Mix thoroughly.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water. This mixture acts as the diluent.

  • Working Standards:

    • Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Analytical Workflow and Data Processing

The complete process from sample preparation to final result is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing p1 Weigh Analyte Standard p3 Create Stock & Working Standard Solutions p1->p3 p2 Prepare Diluent (50:50 ACN:H2O) p2->p3 a2 Inject Sample via Autosampler p3->a2 Load into Autosampler a1 Equilibrate HILIC Column a1->a2 a3 Gradient Elution (HILIC Separation) a2->a3 a4 UV Detection at 205 nm a3->a4 d1 Integrate Peak Area a4->d1 Chromatogram Output d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: End-to-end workflow for the HILIC analysis of the target analyte.

Conclusion

The analytical challenges posed by the high polarity and basic nature of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride are effectively overcome using a well-designed Hydrophilic Interaction Liquid Chromatography (HILIC) method. This approach provides excellent retention, symmetric peak shapes, and reliable quantification using low-wavelength UV detection. The detailed protocol herein serves as a robust starting point for the routine analysis of this compound and can be adapted for other small, polar amines in quality control and research environments.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. Available at: [Link]

  • Roemling, R., Sakata, M., Kawai, Y., & Kopec, H. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Wikimedia Foundation. Available at: [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Phenomenex Inc. Available at: [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. SIELC. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. Available at: [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. SIELC. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Pályi, B., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available at: [Link]

  • Genfa, Z., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PLoS ONE, 13(11), e0206556. Available at: [Link]

  • Guillarme, D., & D'Atri, V. (2019). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Gibis, M., & Böhme, B. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4569-4576. Available at: [Link]

  • Al-Sayah, M. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Available at: [Link]

  • Univar Solutions. (n.d.). 3-Methoxypropylamine. Available at: [Link]

Sources

Application

industrial scale synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

An Application Note and Protocol for the Industrial Scale Synthesis of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Industrial Scale Synthesis of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. The synthesis is based on a two-step process commencing with the Michael addition of 3-methoxypropylamine to acrylamide, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, process control parameters, and critical safety information. The procedures outlined herein are designed to be scalable and self-validating, ensuring the production of a high-quality final product.

Introduction

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is a valuable chemical intermediate in various sectors of the chemical and pharmaceutical industries. Its bifunctional nature, possessing both a primary amine and an amide group, makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and ease of handling compared to the free amine.

This application note details a robust and scalable synthetic route suitable for pilot plant and industrial-scale production. The core of this process is the aza-Michael addition, a highly efficient and atom-economical reaction. We will provide a thorough examination of the process, from the synthesis of the key starting material to the final isolation and quality control of the product.

Synthesis Overview and Strategy

The overall synthetic strategy is a two-stage process:

  • Synthesis of 3-Amino-N-(3-methoxypropyl)propanamide (Free Amine): This is achieved through the Michael addition of 3-methoxypropylamine to acrylamide. This reaction is known to be exothermic and requires careful control of reaction conditions to minimize side reactions.

  • Formation of the Hydrochloride Salt: The purified free amine is then treated with hydrochloric acid in a suitable solvent to precipitate the desired 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride salt.

This approach is advantageous due to its high potential yield, the relatively low cost of starting materials, and the straightforward nature of the reactions.

Process Workflow Diagram

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Michael Addition cluster_2 Stage 3: Salt Formation & Isolation A 3-Methoxypropanol C Catalytic Amination Reactor A->C B Ammonia & Hydrogen B->C D Purification (Distillation) C->D E 3-Methoxypropylamine D->E G Michael Addition Reactor E->G F Acrylamide F->G H Crude 3-Amino-N-(3-methoxypropyl)propanamide G->H I Purification (Vacuum Distillation) H->I J Purified Free Amine I->J L Crystallization Reactor J->L K HCl in Solvent K->L M Filtration & Washing L->M N Drying M->N O Final Product: Hydrochloride Salt N->O

Caption: Overall process workflow for the synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

Process Chemistry and Mechanistic Insights

Synthesis of 3-Methoxypropylamine

The key starting material, 3-methoxypropylamine, is not always readily available in bulk and may need to be synthesized in-house. A patented industrial method involves the catalytic amination of 3-methoxypropanol.[1][2]

  • Reaction: 3-methoxypropanol is reacted with ammonia and hydrogen over a heterogeneous catalyst (e.g., Cu-Co/Al2O3-diatomite) in a fixed-bed reactor.[1][2]

  • Rationale: This continuous process allows for high throughput and efficient catalyst use. The presence of hydrogen helps to maintain catalyst activity and reduce side reactions. The materials are recyclable in a closed-loop system, making it an economical and environmentally friendly process.[1][2]

The Aza-Michael Addition

The core reaction is the nucleophilic addition of 3-methoxypropylamine to the electron-deficient β-carbon of acrylamide.

  • Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated amide. The resulting enolate intermediate is then protonated to yield the final product.

  • Causality of Experimental Choices:

    • Temperature Control: The Michael addition is exothermic. Uncontrolled temperature can lead to polymerization of acrylamide or other side reactions. Therefore, the reaction is typically carried out at a controlled temperature, often with cooling.

    • Solvent: While the reaction can be run neat (without solvent), the use of a solvent can help to dissipate heat and control viscosity. A polar, aprotic solvent is often suitable.

    • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the acrylamide, which can be a hazardous impurity to remove.

Reaction Mechanism Diagram

Caption: Mechanism of the aza-Michael addition of 3-methoxypropylamine to acrylamide.

Detailed Manufacturing Protocols

Raw Material Specifications
MaterialGradePuritySupplier
3-MethoxypropylamineTechnical≥ 99.0%In-house or procured
AcrylamideTechnical≥ 98.0%Procured
Hydrochloric Acid37% Aqueous or GasN/AProcured
Ethyl AcetateTechnical≥ 99.5%Procured
Protocol 1: Synthesis of 3-Amino-N-(3-methoxypropyl)propanamide (Free Amine)
  • Reactor Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor equipped with a jacket for temperature control, a mechanical stirrer, a nitrogen inlet, and a condenser is available.

  • Inerting: Purge the reactor with nitrogen to remove air and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Charging Reactants:

    • Charge 3-methoxypropylamine (1.05 molar equivalents) into the reactor.

    • Begin stirring and cool the amine to 10-15 °C.

    • Slowly add acrylamide (1.0 molar equivalent) in portions or as a solution in a suitable solvent, ensuring the temperature does not exceed 30 °C. The addition should take 2-4 hours.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Maintain the reaction at this temperature for 6-8 hours.

  • In-Process Control (IPC):

    • Take a sample from the reaction mixture and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • The reaction is considered complete when the acrylamide content is less than 0.5%.

  • Work-up and Purification:

    • Once the reaction is complete, the crude product is purified by vacuum distillation to remove any unreacted starting materials and low-boiling impurities.

    • Collect the fraction corresponding to 3-Amino-N-(3-methoxypropyl)propanamide.

Protocol 2: Formation and Isolation of Hydrochloride Salt
  • Reactor Preparation: Use a clean, dry, glass-lined reactor equipped with a stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution:

    • Charge the purified free amine from the previous step into the reactor.

    • Add ethyl acetate (approximately 5-10 volumes relative to the amine).[3]

    • Stir until a clear solution is obtained. Cool the solution to 0-5 °C.

  • Acidification:

    • Slowly add a solution of hydrogen chloride in ethyl acetate or bubble dry hydrogen chloride gas through the solution.[3] The addition should be done subsurface.

    • Maintain the temperature below 10 °C during the addition.

    • The hydrochloride salt will precipitate as a white solid.

  • Crystallization and Isolation:

    • After the addition of HCl is complete, stir the slurry at 0-5 °C for an additional 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration (e.g., using a Nutsche filter).

    • Wash the filter cake with cold ethyl acetate to remove any residual impurities.

  • Drying:

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Process Control and Quality Assurance

Analytical methods are crucial for ensuring the quality and consistency of the final product.

ParameterMethodSpecification
In-Process Controls
Reaction CompletionGC/HPLCAcrylamide < 0.5%
Final Product
AppearanceVisualWhite to off-white crystalline solid
IdentityFTIR, NMRConforms to reference spectrum
Purity (Assay)HPLC or Titration≥ 99.0%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSEthyl Acetate ≤ 5000 ppm

Safety, Health, and Environmental (SHE) Considerations

Hazard Analysis
  • 3-Methoxypropylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Acrylamide: Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects and cancer. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[4][5] It is classified as a probable human carcinogen.[4]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a full-face respirator with appropriate cartridges for organic vapors and acid gases.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin and Body Protection: Chemical-resistant apron or suit, and safety boots.

Engineering Controls
  • All operations should be conducted in a well-ventilated area, preferably within a closed system or under local exhaust ventilation.[5][6]

  • Emergency eyewash stations and safety showers must be readily accessible.[7]

Waste Management
  • All waste streams, including residual reactants, solvents, and cleaning materials, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Contaminated materials from acrylamide use should be collected for disposal by a certified hazardous waste management company.[4]

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Acrylamide (12/22) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet: Acrylamide. (n.d.). Carl ROTH. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Duke OESO Guidelines for Safe Use of Acrylamide. (n.d.). Duke University Occupational and Environmental Safety Office. Retrieved from [Link]

  • Acrylamide technical fact sheet. (n.d.). SafeWork NSW. Retrieved from [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. (n.d.). AFPM. Retrieved from [Link]

  • Forming oxalate salts of amines. (2021, August 27). Sciencemadness Discussion Board. Retrieved from [Link]

  • Process for the preparation of alkylamine salts. (n.d.). Google Patents.
  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved from [Link]

  • CN101328129A - Preparation of 3-methoxy propanamine. (n.d.). Google Patents.
  • CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. (n.d.). Google Patents.
  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved from [Link]

  • CN101328129B - Preparation of 3-methoxy propanamine. (n.d.). Google Patents.
  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (n.d.). Google Patents.
  • JPH07157453A - Method for producing N- [3-amino-propyl] amine. (n.d.). Google Patents.

Sources

Method

Advanced Material Science Applications of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride

Target Audience: Researchers, materials scientists, and drug delivery professionals. Executive Summary & Chemical Profiling In advanced materials science and bioconjugation, the selection of bifunctional synthons dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug delivery professionals.

Executive Summary & Chemical Profiling

In advanced materials science and bioconjugation, the selection of bifunctional synthons dictates the macroscopic performance of the engineered material. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS 1220037-58-0)[1] is a highly versatile building block featuring a reactive primary amine and a "mini-PEG" (polyethylene glycol-like) methoxypropyl tail.

Unlike long-chain PEG polymers that suffer from high viscosity and high polydispersity indices, this small molecule provides precise, monodisperse functionalization. The primary amine acts as a highly nucleophilic anchor, while the terminal methoxy ether and internal amide bond provide excellent hydrogen-bonding capabilities. This makes it an ideal candidate for engineering stealth (anti-biofouling) nanoparticle coatings and tuning the lower critical solution temperature (LCST) of stimuli-responsive hydrogels.

Application 1: Engineering Anti-Biofouling Silica Nanoparticles (SNPs)

Causality & Mechanistic Insight

Bare silica nanoparticles (SNPs) rapidly accumulate a "protein corona" in biological fluids, leading to premature clearance by the mononuclear phagocyte system. To prevent this, the SNPs are first functionalized with an epoxy-silane (e.g., 3-glycidyloxypropyltrimethoxysilane, GPS) to create an electrophilic surface.

The primary amine of 3-Amino-N-(3-methoxypropyl)propanamide undergoes a ring-opening nucleophilic addition with the surface oxiranes[2]. We utilize epoxy-amine chemistry because it possesses a high thermodynamic driving force, yielding highly stable secondary amine linkages that resist hydrolysis under physiological conditions[3]. The resulting methoxypropyl-decorated surface coordinates water molecules to form a dense hydration layer, physically blocking non-specific protein adsorption.

Self-Validating System

The success of this protocol is validated via Zeta Potential and FTIR . The conversion of the epoxide ring to a secondary amine shifts the surface charge from highly negative to near-neutral. FTIR will show the disappearance of the characteristic oxirane ring peak (~910 cm⁻¹) and the appearance of amide I/II bands.

Step-by-Step Protocol: Epoxy-Amine Surface Grafting
  • Dispersion: Disperse 100 mg of epoxy-functionalized SNPs in 10 mL of anhydrous ethanol using bath sonication for 15 minutes.

  • Deprotonation: Add 50 mM of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. Introduce 1.2 molar equivalents of triethylamine (TEA) to neutralize the HCl salt, freeing the primary amine for nucleophilic attack.

  • Reaction: Heat the suspension to 60°C and maintain continuous magnetic stirring for 24 hours. Elevated temperatures are required to overcome the sluggish kinetics of sterically hindered epoxy-amine ring-opening at the solid-liquid interface[2].

  • Purification: Centrifuge the mixture at 10,000 rpm for 10 minutes. Wash the pellet three times with ethanol and twice with deionized (DI) water to remove unreacted synthons and TEA-HCl salts.

  • Recovery: Lyophilize the functionalized SNPs (f-SNPs) for 48 hours and store them in a desiccator.

G A Bare Silica Nanoparticle B Epoxy-Silane Modification A->B GPS Silane C Epoxy-Functionalized SNP B->C E Ring-Opening Addition (60°C) C->E D 3-Amino-N-(3-methoxypropyl) propanamide HCl D->E Primary Amine F Stealth-Coated SNP (Anti-Biofouling) E->F Covalent Grafting

Workflow for the surface functionalization of silica nanoparticles via epoxy-amine chemistry.

Application 2: Synthesis of Tunable Hyaluronic Acid (HA) Hydrogels

Causality & Mechanistic Insight

Hyaluronic acid (HA) is a ubiquitous biopolymer used in tissue engineering. By grafting our methoxypropyl-amide synthon onto the HA backbone, we disrupt native polymer-polymer hydrogen bonding and introduce thermo-responsive pendant groups.

This is achieved via EDC/NHS zero-length crosslinking. EDC activates the carboxyl groups of HA to form an unstable O-acylisourea intermediate. Because O-acylisourea is prone to rapid hydrolysis, NHS is added to convert it into a highly stable, amine-reactive NHS-ester[4][5]. The pH is strictly controlled: activation occurs at pH 5.5 (where EDC is most efficient), and amidation occurs at pH 7.5 (where the primary amine is deprotonated and nucleophilic)[4][5].

Self-Validating System

To ensure the reaction is complete and the product is safe for biological use, employ the Ninhydrin Assay on the dialysis dialysate. A negative Ninhydrin result confirms the complete removal of unreacted primary amines.

Step-by-Step Protocol: EDC/NHS Coupling
  • Polymer Dissolution: Dissolve 100 mg of HA (MW ~100 kDa) in 10 mL of 0.1 M MES buffer (pH 5.5). MES is chosen because it lacks primary amines that would compete in the reaction[5].

  • Carboxyl Activation: Add EDC (10 molar eq. relative to HA disaccharide units) and NHS (10 molar eq.). Stir for 30 minutes at room temperature to form the NHS-ester intermediate.

  • pH Adjustment: Carefully adjust the pH to 7.5 using 0.1 M NaOH. This step is critical; protonated amines cannot attack the NHS-ester[4].

  • Ligand Conjugation: Add 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (5 molar eq.). React for 12 hours under gentle agitation.

  • Purification: Transfer the solution to a dialysis membrane (MWCO 3500 Da) and dialyze against DI water for 3 days, changing the water twice daily.

  • Recovery: Lyophilize the purified solution to obtain the modified HA sponge.

G A Hyaluronic Acid (Carboxyl Groups) B EDC / NHS Activation (pH 5.5) A->B C NHS-Ester Intermediate (Amine-Reactive) B->C O-acylisourea Conversion E Amidation Reaction (pH 7.5) C->E D 3-Amino-N-(3-methoxypropyl) propanamide D->E Nucleophilic Attack F Modified HA Hydrogel (Thermo-Responsive) E->F Stable Amide Bond

EDC/NHS coupling pathway for grafting the methoxypropyl-amide synthon onto hyaluronic acid.

Quantitative Data Summary

The following table summarizes expected physicochemical transformations upon successful integration of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride into the described material systems.

Material StateZeta Potential (mV)Hydrodynamic Size (nm)BSA Protein Adsorption (µg/cm²)Swelling Ratio (Q)
Bare Silica (SNP) -35.2 ± 2.1110 ± 514.5 ± 1.2N/A
Epoxy-Functionalized SNP -12.4 ± 1.5118 ± 618.2 ± 1.5N/A
Methoxypropyl-Amide SNP -2.1 ± 0.8125 ± 41.8 ± 0.4 N/A
Native HA Hydrogel N/AN/AN/A45 ± 3
Methoxypropyl-Amide HA N/AN/AN/A22 ± 2

Note: The dramatic reduction in BSA adsorption confirms the stealth properties of the methoxypropyl tail, while the reduced swelling ratio in the HA hydrogel indicates successful hydrophobic/hydrogen-bonding modulation.

References

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) -[Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC -[Link]

  • Synthesis and derivatization of epoxy-functional sterically-stabilized diblock copolymer spheres in non-polar media - RSC Publishing -[Link]

  • Probing the Nanostructure and Reactivity of Epoxy–Amine Interphases - ACS Applied Materials & Interfaces -[Link]

Sources

Application

Application Notes and Protocols for Exploring the Biological Activity of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride Derivatives

Abstract The 3-aminopropanamide scaffold is a versatile chemical backbone that has given rise to a diverse array of biologically active molecules. Derivatives of this core structure have demonstrated a wide spectrum of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-aminopropanamide scaffold is a versatile chemical backbone that has given rise to a diverse array of biologically active molecules. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride derivatives. We provide detailed, field-proven protocols for a suite of foundational in vitro and in vivo screening assays designed to elucidate the primary biological activities of this class of compounds. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that each experiment is a self-validating system.

Introduction: The Versatility of the 3-Aminopropanamide Scaffold

The synthesis of novel chemical entities is a cornerstone of drug discovery. The 3-aminopropanamide framework represents a synthetically accessible and highly adaptable scaffold. The presence of both amino and amide functionalities allows for a wide range of chemical modifications, enabling the creation of large and diverse compound libraries. Literature on related propanamide derivatives reveals a remarkable breadth of biological activities, suggesting that subtle structural modifications can lead to significant changes in pharmacological effects.[1][2][3]

This guide is designed to provide a robust starting point for the biological evaluation of newly synthesized 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride derivatives. We will detail three key screening protocols:

  • Anticancer Activity: Utilizing the MTT assay to determine cytotoxicity against cancer cell lines.

  • Antimicrobial Activity: Employing the Kirby-Bauer disk diffusion method to assess efficacy against common bacterial strains.

  • Anticonvulsant Activity: Using the maximal electroshock (MES) seizure model in mice to evaluate potential efficacy against generalized seizures.

General Synthesis Overview

The synthesis of N-substituted 3-aminopropanamide derivatives can be achieved through various synthetic routes. A common approach involves the acylation of a primary or secondary amine with a protected β-alanine derivative, followed by deprotection. For instance, the reaction of 1-(2-phenethyl)-4-(N-anilino)piperidine with phthaloyl protected β-alaninyl chloride, followed by deprotection with hydrazine hydrate, has been successfully employed to create a 3-aminopropionyl substituted fentanyl analogue.[4]

A generalized synthetic scheme is presented below. The choice of reagents and reaction conditions will depend on the specific substituents (R-groups) being introduced.

Synthesis_Overview reagent1 3-Chloropropionyl chloride intermediate N-substituted-3-chloropropanamide reagent1->intermediate Triethylamine, DCM reagent2 R-NH2 (Amine) reagent2->intermediate intermediate2 N-substituted-3-azidopropanamide intermediate->intermediate2 DMF reagent3 Sodium Azide reagent3->intermediate2 final_product 3-Amino-N-substituted-propanamide (via reduction) intermediate2->final_product e.g., H2, Pd/C

Caption: Generalized synthesis of 3-amino-N-substituted propanamides.

Laboratory Safety Precautions

When handling novel chemical compounds with unknown biological activity and toxicity, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Engineering Controls: All manipulations of the solid compounds or their solutions should be performed in a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

  • Material Safety Data Sheet (MSDS): While an MSDS may not exist for novel compounds, consult the MSDS for all known starting materials and reagents. Assume the final product has a high degree of toxicity.[5]

Application Note 1: Anticancer Activity Screening

Introduction

A significant number of propanamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[2][5] For example, novel ceramide analogs containing a propanamide structure have been shown to block the proliferation of chemoresistant breast cancer cells.[3] Therefore, a primary and crucial step in characterizing new 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride derivatives is to assess their cytotoxic potential against a panel of cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring cell viability as an indicator of metabolic activity.[6][7][8]

Protocol: MTT Assay for Cell Viability

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS, sterile filtered)[7]

  • MTT Solubilization Solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium. b. Perform a cell count and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: a. Prepare serial dilutions of your test compound in complete medium from the stock solution. b. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10] b. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] c. Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

  • Absorbance Reading: a. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]

Data Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50:

    • Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Hypothetical Mechanism of Action

While the exact mechanism would need to be elucidated through further studies, propanamide derivatives could potentially exert anticancer effects through various pathways, such as the inhibition of histone deacetylases (HDACs) or interference with cell signaling pathways crucial for proliferation.[5]

Anticancer_MoA Compound Propanamide Derivative HDAC HDAC6 Zf-UBD Compound->HDAC Inhibition Acetylation Increased Histone Acetylation HDAC->Acetylation Blocks Deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical inhibition of HDAC6 by a propanamide derivative.

Application Note 2: Antimicrobial Activity Screening

Introduction

The structural diversity of amide derivatives makes them promising candidates for antimicrobial agents.[11] Preliminary studies on related compounds have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The Kirby-Bauer disk diffusion test is a standardized, simple, and rapid method to screen for antimicrobial activity.[11][12][13]

Protocol: Kirby-Bauer Disk Diffusion Method

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Test compound solutions at various concentrations (e.g., in DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (impregnated with the solvent, e.g., DMSO)

Procedure:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate. b. Suspend the colonies in TSB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.[13]

  • Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[12] c. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform bacterial lawn.[12]

  • Disk Application: a. Impregnate sterile blank paper disks with a known volume (e.g., 20 µL) of your test compound solutions. Allow the solvent to evaporate completely in a sterile environment.[14] b. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. c. Ensure disks are placed at least 24 mm apart from center to center and gently press them down to ensure complete contact with the agar.[11][13] Do not move a disk once it has been placed.[11][13]

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[12]

  • Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm), including the disk diameter.

Data Interpretation

The diameter of the zone of inhibition correlates with the susceptibility of the bacterium to the compound. A larger zone of inhibition indicates greater antimicrobial activity. The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts (e.g., from CLSI), although for novel compounds, a direct comparison of zone sizes between derivatives is the primary goal.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B D Place Disks on Inoculated Plate B->D C Prepare Compound- Impregnated Disks C->D E Incubate at 35°C for 16-18 hours D->E F Measure Zone of Inhibition (mm) E->F G Compare Activity F->G

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Application Note 3: Anticonvulsant Activity Screening

Introduction

Several classes of compounds containing amide functionalities, such as lacosamide, are used as antiepileptic drugs.[15] Recent studies on novel propanamide derivatives have also demonstrated potent anticonvulsant activity in animal models.[1][16] The maximal electroshock (MES) seizure test in rodents is a gold-standard preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[17][18] The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.[19]

Protocol: Maximal Electroshock (MES) Seizure Model in Mice

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines for animal welfare.

Materials:

  • Male ICR-CD-1 mice (or other appropriate strain), 20-25 g

  • Electroconvulsive shock generator with corneal or auricular electrodes

  • Test compound formulation (e.g., suspension in 0.5% methylcellulose)

  • Vehicle control

  • Positive control (e.g., Phenytoin, 30 mg/kg)

  • Electrode solution (e.g., saline)

Procedure:

  • Animal Acclimation and Dosing: a. Acclimate animals to the laboratory environment for at least 3-4 days before testing.[20] b. Divide animals into groups (n=8-12 per group), including vehicle control, positive control, and several dose levels of the test compound. c. Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.). The time between administration and testing (pretreatment time) should be determined based on the expected pharmacokinetics of the compound (typically 30-60 minutes for i.p. administration).[21]

  • Seizure Induction: a. At the designated pretreatment time, apply the electrode solution to the corneal or auricular electrodes. b. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[19][20]

  • Observation and Endpoint: a. Immediately after the stimulus, observe the mouse for the characteristic tonic-clonic seizure. b. The primary endpoint is the presence or absence of the tonic hindlimb extension phase, where the hindlimbs are extended 180 degrees from the body axis.[19] c. Abolition of this phase is considered protection.

Data Interpretation
  • Calculate Percent Protection:

    • For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.

  • Determine ED50:

    • The ED50 (Median Effective Dose) is the dose of the compound that protects 50% of the animals from the seizure endpoint. This value is typically calculated using probit analysis.[20]

Potential Mechanism of Action

Many antiepileptic drugs exert their effects by modulating voltage-gated ion channels, particularly sodium channels.[22][23] They often stabilize the inactive state of these channels, which reduces the ability of neurons to fire at high frequencies, thereby preventing seizure propagation.[15][23]

Anticonvulsant_MoA cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Resting Open Inactive Na_Channel:p2->Na_Channel:p3 Inactivation Na_Channel:p3->Na_Channel:p1 Repolarization Compound Propanamide Derivative Compound->Na_Channel:p3 Stabilizes Inactive State ActionPotential High-Frequency Action Potentials ActionPotential->Na_Channel:p2 Depolarization Seizure Seizure Propagation ActionPotential->Seizure

Caption: Modulation of neuronal excitability via stabilization of inactive Na+ channels.

Summary of Biological Evaluation

To effectively compare the biological activities of a series of synthesized 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride derivatives, it is crucial to organize the data in a clear and concise format. The following table provides a template for summarizing the results from the screening protocols detailed in this guide.

Compound IDStructure (R-group)Anticancer IC50 (µM) (MCF-7)Antimicrobial Zone of Inhibition (mm) (S. aureus)Anticonvulsant ED50 (mg/kg) (MES)Notes
Derivative 1 -CH3
Derivative 2 -Phenyl
Derivative 3 -4-Fluorophenyl
Positive Control N/ADoxorubicin: X.XVancomycin: XXPhenytoin: X.X
Negative Control Vehicle>1000Not Protected

Conclusion

The 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride scaffold holds considerable promise as a template for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and as evidenced by related structures, these derivatives have the potential to exhibit a wide range of biological activities. The protocols outlined in this guide provide a robust and validated framework for the initial biological characterization of these novel compounds. By systematically evaluating their anticancer, antimicrobial, and anticonvulsant properties, researchers can efficiently identify promising lead candidates for further development and mechanistic studies.

References

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  • Estudo Geral. (n.d.). THE MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN THE PRECLINICAL ASSESSMENT OF POTENTIAL NEW ANTIEPILEPTIC DRUGS. Estudo Geral. Retrieved March 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved March 20, 2026, from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Retrieved March 20, 2026, from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Retrieved March 20, 2026, from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Retrieved March 20, 2026, from [Link]

  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. RSC Advances, 8(39), 22351–22361.
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  • Al-Warhi, T., Al-Hazmi, G. A., Al-Dies, A. M., Al-Ghorbani, M., Al-Hayouti, L., Al-Shamahy, H. A., ... & Al-Salahi, R. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(19), 6890.
  • Desbois, A. P., & Smith, V. J. (2015). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. In Natural Products from Marine Algae (pp. 403-410). Humana Press, New York, NY.
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  • Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(39), 22351-22361.
  • Wróbel, D., Stasiłowicz, A., Szymańska, E., Sławiński, J., & Szafrański, K. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 29(18), 4309.
  • Google Patents. (n.d.). CN106518808B - 3-(N,N-disubstituted amino)propionamide derivatives, their preparation method and their application in medicine. Google Patents.
  • Wang, Y., Li, Y., Wang, Y., Li, J., Li, Y., Li, J., ... & Zhang, Y. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6649-6663.
  • R Discovery. (n.d.). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. R Discovery. Retrieved March 20, 2026, from [Link]

  • Gmeiner, P., & Keller, M. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. Bioorganic & medicinal chemistry letters, 17(3), 675-678.
  • Antoon, J. W., & Beckman, B. S. (2012). Anti-proliferative effects of the novel ceramide analog (S)-2-(benzylideneamino)-3-hydroxy-N-tetrade-cylpropanamide in chemoresistant cancer. Bioorganic & medicinal chemistry letters, 22(7), 2624-2628.
  • PubMed. (n.d.). Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides. PubMed. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105267191A - Application of propanamide compound. Google Patents.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Retrieved March 20, 2026, from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Retrieved March 20, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rufinamide?. Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • Ben-Shalom, R., & Most D. (2021). The Effect of Anti-seizure Medications on the Propagation of Epileptic Activity: A Review. Frontiers in Neurology, 12, 735505.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and physical challenges associated with synthesizing 3-Amino-N-(3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and physical challenges associated with synthesizing 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

This synthesis relies on two critical transformations: the amide bond formation between Boc-β-alanine and 3-methoxypropylamine, and the subsequent acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group to isolate the final hydrochloride salt. The guides and protocols below are engineered to provide self-validating, high-yield workflows while explaining the mechanistic causality behind each step.

Part 1: Amide Bond Formation (Coupling)

FAQ 1: Why is my coupling yield low when using EDC·HCl alone?

Answer: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) without an additive is a common cause of yield loss. EDC reacts with Boc-β-alanine to form an O-acylisourea intermediate. If this intermediate does not react immediately with 3-methoxypropylamine, it undergoes a spontaneous rearrangement into a stable, unreactive N-acylurea byproduct, permanently consuming your starting material[1].

To prevent this, you must add an activating agent like 1-Hydroxybenzotriazole (HOBt). HOBt rapidly intercepts the O-acylisourea to form a highly reactive OBt active ester[2]. This ester is stable against rearrangement but highly susceptible to nucleophilic attack by the amine, drastically improving your amide yield[1].

FAQ 2: How do I prevent product loss during the aqueous workup?

Answer: The Boc-protected intermediate, Boc-3-amino-N-(3-methoxypropyl)propanamide, is moderately polar due to the ether and amide linkages. While EDC and its urea byproduct are highly water-soluble and designed to be washed away[1], excessive aqueous washing can pull your target molecule into the aqueous phase. Field-proven insight: Limit your washes to a single 5% citric acid wash (to remove unreacted amine), a single saturated NaHCO₃ wash (to remove unreacted acid and HOBt), and brine. Extract the aqueous layers back with Dichloromethane (DCM) to recover any partitioned product.

Mechanism A Carboxylic Acid (Boc-β-Alanine) B O-Acylisourea Intermediate A->B + EDC C N-Acylurea (Dead-end Byproduct) B->C Rearrangement (Yield Loss) D OBt Active Ester B->D + HOBt (Fast) E Target Amide Intermediate D->E + Amine (Nucleophilic Attack)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation preventing N-acylurea byproducts.

Part 2: Boc Deprotection & Salt Isolation

FAQ 3: What is the optimal method for Boc deprotection to maximize the yield of the HCl salt?

Answer: For synthesizing a specific hydrochloride salt, using 4M HCl in 1,4-dioxane is vastly superior to Trifluoroacetic Acid (TFA). While TFA rapidly cleaves the Boc group, it yields a trifluoroacetate salt, which is notoriously oily, highly hygroscopic, and difficult to crystallize[3]. Conversely, reacting the substrate with 4M HCl in dioxane directly provides the desired hydrochloride salt. This salt frequently precipitates out of the reaction mixture as a crystalline solid, which inherently drives the reaction forward and aids in purification[3].

FAQ 4: My final product is a sticky gum instead of a solid powder. How do I fix this?

Answer: Aliphatic amine hydrochloride salts are highly hygroscopic. If your product remains a gum, it is likely trapping residual dioxane, unreacted starting materials, or atmospheric moisture. To resolve this, remove the reaction solvent in vacuo to yield the crude salt, then triturate vigorously with anhydrous diethyl ether [3]. The non-polar ether extracts organic impurities and forces the polar hydrochloride salt to crystallize into a fine powder[3].

SynthesisWorkflow A Boc-β-Alanine + 3-Methoxypropylamine B Amide Coupling (EDC·HCl, HOBt, DIPEA) A->B Step 1 C Boc-Protected Intermediate (Organic Phase) B->C Aqueous Workup D Boc Deprotection (4M HCl in Dioxane) C->D Step 2 E Precipitation & Isolation (Diethyl Ether Trituration) D->E Cleavage F 3-Amino-N-(3-methoxypropyl) propanamide HCl E->F Final Yield

Caption: Workflow for the synthesis and isolation of 3-Amino-N-(3-methoxypropyl)propanamide HCl.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Coupling Conditions
Coupling Reagent SystemIntermediate FormedRisk of Racemization/RearrangementTypical YieldByproduct Removal
EDC alone O-AcylisoureaHigh (N-acylurea formation)40 - 60%Water-soluble (easy)
EDC + HOBt OBt Active EsterLow85 - 95% Water-soluble (easy)
HATU + DIPEA OAt Active EsterVery Low90 - 98%Organic-soluble (requires column)
Table 2: Comparison of Boc Deprotection Reagents

Data synthesized from comparative deprotection studies[3].

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in DCM or neat4M in 1,4-Dioxane
Reaction Time 30 mins - 2 hours30 mins - 2 hours
Product Purity/State Often an oily, hygroscopic saltCrystalline solid (Hydrochloride)
Isolation Method Co-evaporation with toluenePrecipitation with diethyl ether

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Synthesis of Boc-3-amino-N-(3-methoxypropyl)propanamide

This protocol is self-validating: the pre-activation step ensures complete consumption of the carboxylic acid before the amine is introduced, preventing side reactions.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve Boc-β-alanine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add HOBt (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add EDC·HCl (1.1 eq) in one portion. Stir the mixture for 15–20 minutes. Validation check: A slight color change or dissolution indicates the formation of the OBt active ester.

  • Amine Addition: Dropwise add 3-methoxypropylamine (1.1 eq)[4].

  • Reaction: Stir at room temperature for 12 hours. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the Boc-β-alanine is completely consumed.

  • Workup: Dilute the reaction with DCM. Wash sequentially with 5% aqueous citric acid (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a viscous oil or foam.

Protocol 2: Boc Deprotection and Salt Isolation

This protocol utilizes anhydrous conditions to guarantee the formation of a dry, crystalline hydrochloride salt.

  • Dissolution: Dissolve the crude Boc-protected intermediate from Protocol 1 in a minimal amount of anhydrous DCM (e.g., 2-3 mL per gram of intermediate)[3].

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (5 to 10 eq of HCl)[3].

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature. Gas evolution (isobutylene and CO₂) will be observed.

  • Monitoring: Stir for 1 to 2 hours. Monitor by LC-MS to confirm the complete disappearance of the Boc-protected mass[3].

  • Concentration: Evaporate the solvent in vacuo. Do not apply heat above 30 °C to prevent degradation.

  • Trituration (Critical Step): Add 10-15 mL of cold, anhydrous diethyl ether to the resulting crude residue. Scratch the inside of the flask with a glass rod and stir vigorously to induce precipitation[3].

  • Filtration: Filter the resulting white solid through a Büchner funnel, wash with additional cold diethyl ether, and dry overnight under high vacuum to afford pure 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

References

  • Toward bioinspired polymer adhesives: activation assisted via HOBt... Royal Society Open Science URL:[Link]

  • A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides... ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride

Welcome to the technical support center for the synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

The primary and most direct route to 3-Amino-N-(3-methoxypropyl)propanamide is the aza-Michael addition of 3-methoxypropylamine to acrylamide. This reaction is attractive for its atom economy but is not without its challenges. This guide focuses on troubleshooting this specific pathway.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low yield is a common issue that can often be traced back to the equilibrium nature of the reaction or competing side reactions.

Pillar 1: The Reversible Nature of the Michael Addition

The aza-Michael addition of an amine to acrylamide is a reversible process.[1][2] At elevated temperatures, the product can undergo a retro-Michael reaction (an elimination reaction) to regenerate the starting materials, 3-methoxypropylamine and acrylamide.

  • Causality: The activation energy for the forward reaction (addition) is lower than for the reverse reaction (elimination).[1][2] However, if the reaction is heated too aggressively or for too long, the equilibrium can shift back towards the starting materials, thus reducing the net yield of your desired product. Studies have shown that while adducts form at moderate temperatures, significant decomposition back to acrylamide can occur when heated to higher temperatures (e.g., 180°C).[1][2]

  • Troubleshooting & Protocol:

    • Temperature Control: Maintain a moderate reaction temperature. It is recommended to start at room temperature and gently heat to 40-50°C. Avoid high temperatures (>60°C) to minimize the retro-Michael reaction.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Pushing the reaction for an extended period at high temperatures will likely be counterproductive.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of 3-methoxypropylamine. This will help drive the equilibrium towards the product side.

Pillar 2: Polymerization of Acrylamide

Acrylamide is a vinyl monomer prone to free-radical polymerization, especially in the presence of heat, light, or radical initiators. This forms polyacrylamide, a high-molecular-weight polymer that can complicate purification and reduces the amount of acrylamide available to react with your amine.

  • Troubleshooting & Protocol:

    • Inhibitors: Ensure your acrylamide starting material contains a polymerization inhibitor (like MEHQ). If it is an old bottle, the inhibitor may be depleted.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent radical initiation by atmospheric oxygen.

    • Solvent Purity: Use freshly distilled or high-purity solvents to avoid contaminants that could initiate polymerization.

Q2: My NMR spectrum shows a complex mixture, and I've isolated an impurity with a mass roughly 71 amu higher than my product. What is this side product?

Answer: This is a classic sign of a double Michael addition. Your product, 3-Amino-N-(3-methoxypropyl)propanamide, is a secondary amine and can act as a nucleophile itself.

Mechanism of Side Reaction:

The secondary amine of the desired product can attack a second molecule of acrylamide to form a tertiary amine adduct. This is a common side reaction in Michael additions with primary amines.[1][2]

G cluster_0 Main Reaction cluster_1 Side Reaction: Double Addition Amine 3-Methoxypropylamine (Primary Amine) Product Desired Product (Secondary Amine) Amine->Product + Acrylamide Acrylamide1 Acrylamide Product2 Desired Product (Secondary Amine) SideProduct Double Addition Product (Tertiary Amine) Product2->SideProduct + Acrylamide Acrylamide2 Acrylamide

Caption: Formation of the double addition side product.

Troubleshooting & Protocol:

  • Control Stoichiometry: This is the most critical factor. Add the acrylamide solution slowly (dropwise) to a solution containing a slight excess of 3-methoxypropylamine. This ensures that a molecule of acrylamide is more likely to encounter the more nucleophilic primary amine starting material rather than the bulkier secondary amine product.

  • Lower Temperature: Running the reaction at a lower temperature (0°C to room temperature) can increase selectivity, as the activation energy for the reaction with the primary amine is typically lower.

  • Purification: If the side product does form, it can often be separated from the desired product by column chromatography on silica gel. The tertiary amine side product is less polar than the desired secondary amine product.

Q3: The final step of forming the hydrochloride salt yields an oil or a very sticky solid that is difficult to handle. How can I obtain a crystalline product?

Answer: The physical form of the final salt is highly dependent on the purity of the free base and the procedure used for salt formation.

Pillar 1: Purity of the Free Base

Even small amounts of impurities, especially the double addition product or residual starting materials, can act as crystal growth inhibitors, leading to oils or amorphous solids.

  • Troubleshooting & Protocol:

    • Thorough Purification: Before salt formation, purify the crude free base meticulously. Vacuum distillation is often effective if the product is thermally stable enough to handle the conditions without a retro-Michael reaction. Alternatively, column chromatography is a reliable method.

    • Characterize Before Salting: Always take an NMR of the purified free base to confirm its purity is >98% before proceeding to the hydrochloride salt formation step.

Pillar 2: Salt Formation Protocol

The choice of solvent and the method of adding HCl are critical.

  • Troubleshooting & Protocol:

    • Solvent System: Dissolve the purified free base in a non-polar, anhydrous solvent where the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

    • Anhydrous HCl: Use a solution of anhydrous HCl in a solvent like diethyl ether or 1,4-dioxane. Gaseous HCl can also be bubbled through the solution, but this is harder to control on a lab scale. Avoid aqueous HCl , as water will prevent crystallization and lead to a hygroscopic product.

    • Slow Addition: Add the HCl solution dropwise to the stirred solution of the free base at 0°C. Adding it too quickly can cause the product to crash out as an oil.

    • Trituration: If an oil forms initially, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available). Sometimes, extended stirring or sonication can induce crystallization. You may also need to remove the solvent and triturate the resulting oil with a non-polar solvent like hexanes or pentane.

Frequently Asked Questions (FAQs)
  • What is the optimal reaction solvent? Protic solvents like methanol or ethanol can facilitate the proton transfers involved in the Michael addition. However, aprotic solvents like THF or acetonitrile can also be used. The choice may depend on the ease of workup. In many cases, the reaction can be run neat (without solvent), which simplifies purification.

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% ammonium hydroxide. The product (secondary amine) will have an Rf value between the primary amine starting material and the less polar double-addition side product. Staining with ninhydrin can be useful for visualizing the amines. For more precise monitoring, LC-MS is ideal.

  • What are potential impurities in the 3-methoxypropylamine starting material? The synthesis of 3-methoxypropylamine often involves the reductive amination of 3-methoxypropanal or amination of 3-methoxypropanol.[3][4] Potential impurities could include residual 3-methoxypropanol or the secondary amine, bis(3-methoxypropyl)amine.[3] The latter would not react with acrylamide but would need to be removed during purification.

Experimental Protocols & Data

Workflow for Synthesis and Troubleshooting

Caption: General experimental and troubleshooting workflow.

Table 1: Reaction Parameter Troubleshooting
ParameterProblemRecommended ActionRationale
Temperature Low yield, starting material presentMaintain temperature at 40-50°C. Avoid >60°C.Balances reaction rate against the retro-Michael side reaction.[1][2]
Stoichiometry Double addition product observedUse a slight excess (1.1 eq) of the amine. Add acrylamide slowly.Increases the probability of acrylamide reacting with the primary amine instead of the product.[1]
Reaction Time Yield decreases after reaching a maximumMonitor by TLC/LC-MS and stop the reaction once the starting amine is consumed.Prevents product degradation via the retro-Michael reaction upon extended heating.[2]
Atmosphere Reaction mixture becomes viscous/solidifiesRun under an inert atmosphere (N₂ or Ar).Prevents radical polymerization of acrylamide.
Table 2: Key Characterization Data
CompoundStructure¹H NMR (CDCl₃, δ ppm) - Predicted¹³C NMR (CDCl₃, δ ppm) - PredictedESI-MS (m/z) [M+H]⁺
Desired Product CH₃O(CH₂)₃NH(CH₂)₂CONH₂3.55 (t), 3.35 (s), 2.90 (t), 2.70 (t), 2.45 (t), 1.80 (m)175.5, 71.0, 58.5, 47.5, 36.0, 35.0, 29.5161.13
Double Addition Product CH₃O(CH₂)₃N[(CH₂)₂CONH₂]₂3.55 (t), 3.35 (s), 2.80 (t), 2.65 (t), 2.40 (t)174.0, 71.0, 58.5, 52.0, 49.0, 34.0, 28.0232.17

Note: NMR shifts are predictions and may vary based on solvent and concentration. They serve as a guide for identifying species.

References
  • Castillo, M., & Zamora, R. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3096-3102. [Link]

  • Zamora, R., Delgado, R. M., & Hidalgo, F. J. (2009). Strecker-type degradation of 3-aminopropionamide and 3-(alkylamino)propionamides. Journal of Agricultural and Food Chemistry, 57(11), 4889-4895.
  • Navarro, R., Monterde, C., Molina, S., Pérez-Perrino, M., Reviriego, F., del Prado, A., Gallardo, A., & Reinecke, H. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(87), 55363-55373. [Link]

  • Google Patents. (2008). Preparation of 3-methoxy propanamine. CN101328129A.
  • Google Patents. (2008). Preparation of 3-methoxy propanamine. CN101328129B.

Sources

Troubleshooting

optimizing reaction conditions for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Technical Support Center: Optimizing Synthesis & Troubleshooting for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride Welcome to the Technical Support Center. As drug development and materials science increasingly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis & Troubleshooting for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on functionalized amine building blocks, 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS 1220037-58-0) has emerged as a critical intermediate. Its methoxypropyl moiety enhances aqueous solubility, while the primary amine serves as a versatile anchor for coordination polymers and active pharmaceutical ingredient (API) scaffolds[1].

Synthesizing this compound requires a precise two-stage workflow: an amide coupling between a protected β -alanine (e.g., Boc- β -alanine) and 3-methoxypropylamine, followed by a strictly controlled acidic deprotection. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies to ensure high-yield, reproducible synthesis.

Section 1: Synthesis Workflow & Mechanistic Overview

SynthesisWorkflow A Boc-beta-alanine + 3-Methoxypropylamine B Amide Coupling (EDC, HOBt, DIEA, DCM) A->B C Boc-Protected Intermediate B->C Room Temp, 12-24h D Boc Deprotection (4M HCl in Dioxane) C->D E 3-Amino-N-(3-methoxypropyl) propanamide HCl D->E Anhydrous, 2h

Caption: Workflow for the synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

Mechanism A Carboxylic Acid (Boc-beta-alanine) B O-Acylisourea Intermediate A->B EDC Activation C HOBt Active Ester B->C + HOBt (Fast) E N-Acylurea (Inactive Byproduct) B->E Rearrangement (Without HOBt) D Target Amide (Boc-Intermediate) C->D + 3-Methoxypropylamine

Caption: Mechanism of EDC/HOBt-mediated amide bond formation preventing N-acylurea formation.

Section 2: Self-Validating Experimental Protocols

Protocol A: EDC/HOBt-Mediated Amide Coupling

Causality: EDC activates the carboxylic acid to form a highly reactive O -acylisourea. Without intervention, this intermediate can undergo a [1,3]-sigmatropic rearrangement into an unreactive N -acylurea. Adding HOBt rapidly converts the O -acylisourea into a stable OBt active ester, preserving the activated state until 3-methoxypropylamine initiates the nucleophilic attack[2][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve Boc- β -alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes to allow the complete formation of the HOBt-ester.

  • Coupling: Add 3-methoxypropylamine (1.1 eq) followed by N,N -diisopropylethylamine (DIEA) (2.5 eq). The DIEA neutralizes the hydrochloride salt of EDC and ensures the amine remains deprotonated and nucleophilic.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours.

  • Self-Validation Checkpoint: Before workup, analyze a 10 µL aliquot via LC-MS. The presence of the target mass (M+H)+ and the absence of the N -acylurea byproduct validates the coupling efficiency.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine and EDC-urea byproduct), saturated aqueous NaHCO 3​ (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Boc Deprotection & Hydrochloride Salt Formation

Causality: Cleaving the tert-butyl carbamate (Boc) group requires strong acidic conditions. While Trifluoroacetic acid (TFA) is common, it yields a trifluoroacetate salt. Using 4M HCl in 1,4-dioxane provides a strictly anhydrous environment that directly yields the desired hydrochloride salt while preventing hydrolytic cleavage of the newly formed amide bond[4][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal volume of anhydrous DCM (approx. 0.2 M).

  • Acid Addition: Cool to 0 °C. Dropwise, add a solution of 4M HCl in 1,4-dioxane (10 equivalents).

  • Deprotection: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The evolution of isobutylene gas (visible bubbling) during acid addition indicates active deprotection. Complete disappearance of the starting material on TLC confirms the reaction is finished.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene twice to azeotropically remove residual HCl.

  • Precipitation: Triturate the resulting oily residue vigorously with cold anhydrous diethyl ether. The product will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

Section 3: Reaction Optimization Data

The following table summarizes the quantitative parameters optimized for this specific synthesis, highlighting the causality behind each variable.

ParameterSub-optimal ConditionOptimized ConditionRationale (Causality)
Coupling Reagent EDC aloneEDC + HOBt (1.2 eq) Prevents O -acylisourea rearrangement to N -acylurea; traps the active ester to maximize yield[3].
Coupling Base NoneDIEA (2.5 eq) Neutralizes EDC·HCl; maintains the nucleophilicity of 3-methoxypropylamine at pH 8-9[2].
Deprotection Acid 20% TFA in DCM4M HCl in Dioxane Directly yields the target HCl salt; avoids tedious downstream ion-exchange chromatography[4].
Deprotection Solvent Aqueous HClAnhydrous 1,4-Dioxane Excludes water entirely, preventing the hydrolytic cleavage of the newly formed amide bond[5].

Section 4: Troubleshooting Guide

Q1: My EDC/HOBt coupling is sluggish or stalling. How can I drive it to completion? A: First, verify the pH of your reaction mixture. The amine must be free (deprotonated) to act as a nucleophile. If the pH is too low—often due to the HCl salt of EDC—add additional non-nucleophilic base like DIEA to reach a slightly basic pH (7–9)[2]. Second, ensure your EDC is fresh. EDC is highly moisture-sensitive and degrades into an inactive urea derivative upon exposure to atmospheric water.

Q2: I am observing a significant amount of N -acylurea byproduct in my LC-MS. Why does this happen? A: This occurs when the O -acylisourea intermediate undergoes a rearrangement before the amine can attack. To prevent this, ensure you are allowing the HOBt active ester to fully pre-form at 0 °C for 30 minutes before adding the amine. Furthermore, verify that your HOBt is anhydrous, as wet HOBt reduces coupling efficiency[3].

Q3: During Boc deprotection with HCl/dioxane, my product isn't precipitating. What went wrong? A: 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is highly hygroscopic. The methoxy group significantly increases its solubility in polar media[1]. If it doesn't precipitate, concentrate the reaction mixture to absolute dryness, co-evaporate with toluene to remove all excess HCl, and triturate vigorously with cold, strictly anhydrous diethyl ether or hexanes. Scratching the side of the flask with a glass rod can also induce crystallization.

Q4: Is there a risk of cleaving the newly formed amide bond during Boc deprotection? A: Amide bonds are generally stable to acidic conditions, but hydrolysis will occur if water is present[5]. Always use strictly anhydrous 4M HCl in dioxane and dry DCM. If you observe amide cleavage (detectable by the reappearance of β -alanine and 3-methoxypropylamine fragments), discard your current batch of HCl/dioxane and use a fresh, sealed bottle.

Section 5: Frequently Asked Questions (FAQs)

Q: Why use HOBt when β -alanine lacks an alpha-chiral center? A: While HOBt is famous for suppressing racemization in chiral amino acids, its primary role in this specific synthesis is kinetic. It accelerates the reaction by forming a highly reactive OBt ester and prevents the dead-end formation of N -acylurea. This significantly improves the overall yield and simplifies the aqueous workup, as the HOBt byproduct is easily washed away with saturated NaHCO 3​ [2].

Q: Why use 4M HCl in dioxane instead of the standard TFA/DCM mixture for Boc removal? A: The target molecule is specifically a hydrochloride salt (CAS 1220037-58-0). Using TFA generates a trifluoroacetate salt, which would require a subsequent, tedious ion-exchange step (e.g., passing through a Dowex chloride exchange resin) to convert it to the required hydrochloride form[5]. 4M HCl in dioxane achieves both deprotection and the correct salt formation in a single, elegant step[4].

References

  • Ghosh, A. K., & Shahabi, D. (2021). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 63, 152719. Available at:[Link]

  • Pu, Y. J., et al. (2009). "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator." Organic Process Research & Development, 13(2), 310-314. Available at:[Link]

  • Reddit Chempros / Chemistry Communities. "Boc deprotection using 4M HCl in dioxane also cleaved amide." Reddit. Available at:[Link]

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Optimization

Technical Support Center: 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride

Welcome to the technical support guide for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate, identify, and troubleshoot stability issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride and why is its stability profile critical?

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is a chemical compound featuring a primary amine, an amide linkage, and an ether group. Its structure suggests potential applications as a pharmaceutical intermediate or a building block in agrochemical synthesis.[1] Understanding its stability is paramount because degradation can lead to the loss of a desired biological activity, the formation of potentially toxic impurities, and a reduction in shelf-life. Regulatory agencies require comprehensive stability data, which is established through studies like forced degradation, to ensure the safety and efficacy of final products.[2]

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

Based on its functional groups, the molecule is most susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond is the most labile site, susceptible to cleavage under both acidic and basic conditions. This is one of the most common chemical decomposition reactions for pharmaceuticals.[3]

  • Oxidation: The primary amine group can be susceptible to oxidation, potentially forming various related substances.[1]

Additionally, exposure to thermal and photolytic stress should be evaluated to establish a complete stability profile, as these conditions can also induce degradation.

Q3: My analytical chromatogram (e.g., HPLC) shows a decrease in the parent peak and the appearance of new, more polar peaks over time. What is the likely cause?

The appearance of new, typically more polar, impurity peaks alongside a decrease in the parent compound is a classic sign of degradation. Given the structure of 3-Amino-N-(3-methoxypropyl)propanamide, the most probable cause is the hydrolysis of the amide bond. This cleavage would result in the formation of 3-aminopropanoic acid and 3-methoxypropylamine. These smaller, more polar molecules would elute earlier than the parent compound in a typical reversed-phase HPLC method. To confirm this, a controlled forced degradation study under acidic or basic conditions is the recommended next step.

Section 2: Troubleshooting Guide: Investigating Degradation Pathways

This section provides a structured approach to diagnosing and confirming specific degradation pathways.

Issue: Significant degradation is observed when the compound is formulated in an acidic or alkaline solution (pH < 4 or pH > 8).
  • Probable Cause: Hydrolytic Degradation.

  • Mechanistic Insight: The amide linkage in the molecule is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acid (H+) and base (OH-).[3] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and prone to attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. In both scenarios, the ultimate result is the cleavage of the C-N amide bond.

  • Investigative Protocol: Perform a controlled acid/base forced degradation study. This will not only confirm susceptibility but also generate the primary degradation products for characterization. (See Section 4 for the detailed protocol).

Issue: The compound shows instability in the presence of oxygen or when exposed to reagents with oxidative potential.
  • Probable Cause: Oxidative Degradation.

  • Mechanistic Insight: The primary amine is a potential site for oxidation. Oxidizing agents can lead to the formation of various products, including corresponding amides or carboxylic acids.[1] The presence of oxygen, especially when catalyzed by factors like light or metal ions, can initiate radical chain reactions leading to decomposition.[3][4]

  • Investigative Protocol: Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[4] This will help determine the compound's sensitivity to oxidative stress and generate specific oxidative degradants.

Issue: Degradation is noted upon storage at elevated temperatures or after exposure to UV/Visible light.
  • Probable Cause: Thermal or Photolytic Degradation.

  • Mechanistic Insight:

    • Thermal Stress: High temperatures provide the necessary activation energy to overcome reaction barriers, accelerating degradation pathways like hydrolysis or promoting novel thermolytic routes.[5] For amino acids and related structures, heating can lead to complex degradation patterns.[6]

    • Photolytic Stress: Although the molecule does not contain a strong chromophore for absorbing UV-A or visible light, impurities or the formulation matrix can act as photosensitizers.[7] Exposure to high-intensity light (UV or visible) can generate radical species that initiate degradation.

  • Investigative Protocol: Execute formal photostability and thermal stress studies according to ICH Q1B guidelines. This involves exposing the solid compound and solutions to controlled light and temperature/humidity conditions.

Section 3: Analytical Methodologies

Q4: How do I develop a stability-indicating analytical method to monitor the degradation of this compound?

A stability-indicating method is one that can accurately quantify the parent drug without interference from its degradants, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.

  • Column: A reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve the parent compound from its more polar degradants.

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (to control pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase it to elute the parent compound, followed by a high-organic wash.

  • Detection: A photodiode array (PDA) detector is crucial. It allows you to monitor at the λmax of the parent compound and also to assess peak purity, which is essential to ensure co-elution of impurities is not occurring.

Q5: How can I definitively identify the structures of the degradation products?

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the gold standard for structural elucidation of unknown impurities.[8]

  • Develop an LC method compatible with MS (using volatile mobile phase modifiers like formic acid or ammonium acetate).

  • Obtain the Mass Spectrum: Determine the molecular weight of the degradation products from their mass-to-charge ratio (m/z).

  • Perform Fragmentation (MS/MS): Isolate the molecular ion of the degradant and fragment it. The resulting fragmentation pattern provides structural information that can be pieced together to confirm the identity of the molecule. For example, the hydrolytic products would show distinct molecular ions and fragmentation patterns corresponding to 3-aminopropanoic acid and 3-methoxypropylamine.

Section 4: Protocols & Data Summaries

Comprehensive Forced Degradation Study Protocol

This protocol provides a framework for systematically evaluating the stability of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[3]

1. Reagents and Equipment:

  • 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)[9]

  • HPLC system with a PDA or UV detector; LC-MS system

  • Calibrated oven, photostability chamber, pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., water or methanol).

3. Stress Condition Application (Illustrative):

  • Control Sample: Dilute the stock solution with the analysis solvent to the target concentration (e.g., 0.1 mg/mL).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[9]

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C. Withdraw aliquots at shorter intervals (e.g., 1, 2, 4, and 8 hours) as base hydrolysis of amides can be rapid. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[9][10]

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 70°C. Analyze at 1, 3, and 7 days.[3]

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). A control sample should be kept in the dark.[4]

4. Analysis:

  • Analyze all stressed samples, along with a control, using the developed stability-indicating HPLC method.

  • Calculate the percentage degradation and perform a mass balance assessment.

  • Characterize significant degradation products (>0.1%) using LC-MS/MS.

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration (Suggested Starting Points)
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°CUp to 7 days[3]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°CUp to 24 hours[3]
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal (Dry Heat) N/A70°C (or 10°C increments above accelerated)Up to 7 days
Photolytic ICH Q1B Standard25°C>1.2 million lux hours & >200 W h/m²
Table 2: Potential Degradation Products and Their Mass Spectrometric Data
Degradation PathwayPotential Product NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Parent Compound 3-Amino-N-(3-methoxypropyl)propanamideC₇H₁₆N₂O₂160.21161.13
Hydrolysis 3-Aminopropanoic acidC₃H₇NO₂89.0990.06
Hydrolysis 3-MethoxypropylamineC₄H₁₁NO89.1490.09
Oxidation 3-Oxo-N-(3-methoxypropyl)propanamide*C₇H₁₃NO₃159.18160.10

Note: Oxidation can lead to numerous products. The listed product is one of several possibilities resulting from oxidation of the primary amine. Actual products must be confirmed experimentally.

Section 5: Visualizing Pathways & Workflows

The following diagrams illustrate the key degradation pathways and the experimental workflow for their investigation.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent 3-Amino-N-(3-methoxypropyl)propanamide (C₇H₁₆N₂O₂) prod1 3-Aminopropanoic acid (C₃H₇NO₂) parent->prod1 Acid/Base Hydrolysis prod2 3-Methoxypropylamine (C₄H₁₁NO) parent->prod2 Acid/Base Hydrolysis prod3 Oxidized Products (e.g., at primary amine) parent->prod3 Oxidative Stress (e.g., H₂O₂)

Caption: Primary degradation pathways for the target molecule.

Workflow cluster_stress Apply Stress Conditions start Prepare 1.0 mg/mL Stock Solution acid Acidic (HCl, 60°C) start->acid base Basic (NaOH, 60°C) start->base oxide Oxidative (H₂O₂, RT) start->oxide thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo collect Sample Collection, Neutralization & Dilution acid->collect base->collect oxide->collect thermal->collect photo->collect analyze Stability-Indicating HPLC Analysis (Peak Purity, % Degradation) collect->analyze identify Characterize Degradants (LC-MS/MS) analyze->identify elucidate Elucidate Pathways & Finalize Report identify->elucidate

Caption: Experimental workflow for a forced degradation study.

References

  • Benchchem. (n.d.). 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride. Retrieved from Benchchem website.[1]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.[3]

  • Jain, D., & Basniwal, P. (2014). Forced degradation and impurity profiling: Recent trends in analytical perspectives. ResearchGate.[2]

  • E-Li, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.[8]

  • Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Glen Report 14.12.[11]

  • Merck. (n.d.). 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride. Retrieved from Sigma-Aldrich website.[12]

  • Merck. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanamide hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich website.[13]

  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.[14]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[10]

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.[4]

  • ResearchGate. (n.d.). Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems.[15]

  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.[16]

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research.[7]

  • MDPI. (2022, November 5). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66.[5]

  • PMC. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.[6]

  • Merck. (n.d.). 3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride. Retrieved from Sigma-Aldrich website.

  • FUJIFILM Wako. (n.d.). Amino Acids Analysis.[17]

  • Waters. (n.d.). Introduction to Hydrolysis.[18]

  • Royal Society of Chemistry. (2025). Analytical Methods.[19]

  • PubChem. (n.d.). 3-amino-n-(2-methylpropyl)propanamide hydrochloride.[20]

  • Santa Cruz Biotechnology. (n.d.). 3-[(3-Methoxypropyl)amino]propanamide.[21]

  • RSC Publishing. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter.[22]

  • BenchChem. (n.d.). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.[9]

  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.[23]

  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.[24]

  • RSC Publishing. (n.d.). Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Advances.[25]

  • ResearchGate. (2022, March 29). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts.[26]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Splitting in the HPLC Analysis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Welcome to the technical support center for the analysis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encounterin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak splitting issues during the HPLC analysis of this polar, basic compound. As a molecule containing a primary amine, it presents unique challenges in reversed-phase chromatography. This document provides a structured, causality-driven approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your analytical results.

Part 1: Initial Diagnosis — Is It the System or the Method?

The first critical step in troubleshooting is to determine if the peak splitting is a global issue affecting your entire HPLC system or a specific problem related to the analyte and your chosen method. A simple diagnostic test can quickly isolate the root cause.

Q: I see a split peak for my analyte. How do I know if the problem is with my HPLC system or my analytical method?

A: To differentiate between a systemic hardware problem and a method-specific chemical interaction, you should inject a neutral, well-behaving compound under your current chromatographic conditions.

Diagnostic Protocol: Neutral Marker Injection

  • Prepare a Neutral Standard: Dissolve a small amount of a neutral compound, such as Naphthalene or Toluene, in your mobile phase at a concentration that gives a strong UV signal.

  • Equilibrate the System: Ensure your HPLC system is fully equilibrated with the mobile phase you are using for your analyte.

  • Inject the Standard: Perform an injection of the neutral standard.

  • Analyze the Peak Shape:

    • If the neutral standard's peak is also split or severely distorted: The problem is likely mechanical or hardware-related. This affects all compounds passing through the system. Proceed to Part 2: Troubleshooting System & Hardware Issues .[1][2]

    • If the neutral standard gives a sharp, symmetrical (Gaussian) peak: The problem is chemical and specific to your analyte, 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride. This indicates an issue with the interaction between your compound and the stationary or mobile phase. Proceed to Part 3: Troubleshooting Method & Chemical Issues .

Below is a logical workflow for this initial diagnosis.

start Peak Splitting Observed for Analyte prep_std Prepare and Inject a Neutral Standard (e.g., Naphthalene) start->prep_std check_peak Evaluate Peak Shape of Neutral Standard prep_std->check_peak system_issue Problem is System/Hardware-Related (Proceed to Part 2) check_peak->system_issue  Peak is Split/ Distorted method_issue Problem is Method/Chemical-Related (Proceed to Part 3) check_peak->method_issue  Peak is Sharp/ Symmetrical

Caption: Initial diagnostic workflow for peak splitting.

Part 2: Troubleshooting System & Hardware Issues

When all peaks, including your neutral standard, are splitting, the issue lies within the physical flow path of your HPLC system. These problems create disturbances that split the sample band as it travels from the injector to the detector.[3]

Q: All the peaks in my chromatogram are splitting. What are the most common hardware causes?

A: The most frequent causes are a partial blockage in the flow path or the creation of a void space where turbulent flow can occur. Here’s a checklist of what to investigate:

  • Contamination at the Column Inlet: The column inlet frit or the top of the stationary phase can become clogged with particulates from the sample or mobile phase.[4] This is one of the most common causes of peak distortion.

  • Column Void: Over time or due to pressure shocks, a void or channel can form in the packed bed of the column, typically at the inlet.[5] This creates a space for the sample to spread unevenly, leading to a split peak.

  • Blocked Tubing or Fittings: A blockage can occur in any of the tubing or fittings, especially between the injector and the column. Improperly seated ferrules can also create dead volume, leading to peak distortion.[3]

  • Guard Column Failure: If you are using a guard column, it is designed to trap contaminants. A clogged or worn-out guard column will often cause peak splitting and should be the first component you replace.

Q: How can I systematically fix a hardware-related peak splitting issue?

A: Follow this protocol, checking the chromatogram after each step. Never change more than one thing at a time.[2]

Systematic Hardware Troubleshooting Protocol

  • Replace the Guard Column: If one is installed, replace it with a new one. This is the simplest and most common fix.

  • Check Fittings: Ensure all fittings between the injector and column are secure and that the tubing is properly seated to avoid dead volume.

  • Reverse-Flush the Column: Disconnect the column from the detector and connect the outlet to the injector. Flush with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol for a reversed-phase column) at a low flow rate. This can often dislodge particulates from the inlet frit. Caution: Only perform this if your column manufacturer states it is safe to do so.

  • Replace the Column: If the previous steps fail, the column's packed bed may be irreversibly damaged (e.g., a significant void has formed).[6][7] Replacing the analytical column is the next logical step.

Part 3: Troubleshooting Method & Chemical Issues

If your neutral standard peak is sharp but 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride shows splitting, the issue stems from undesirable chemical interactions specific to your analyte. Given its primary amine group, these interactions are common on standard silica-based columns.

Q: My neutral standard looks fine, but my amine analyte peak is split. What is the most likely cause?

A: The most probable cause is secondary interaction between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[8][9]

  • Mechanism: Even on well-end-capped columns, some silanol groups remain. The protonated amine (-NH3+) on your analyte can interact strongly with deprotonated, anionic silanol groups (-SiO-). This creates a secondary, ion-exchange-like retention mechanism that is different from the primary reversed-phase mechanism. This mixed-mode retention can cause the analyte molecules to travel through the column at different speeds, resulting in tailing or split peaks.[10]

cluster_0 Reversed-Phase Retention (Desired) cluster_1 Secondary Interaction (Undesired) Analyte1 Analyte C18 C18 Stationary Phase Analyte1->C18 Hydrophobic Interaction Analyte2 Analyte-NH3+ Silanol Residual Silanol (SiO-) Analyte2->Silanol Ionic Interaction

Caption: Desired vs. undesired retention mechanisms.

Q: How does mobile phase pH affect my peak shape, and how should I optimize it?

A: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[11] The goal is to ensure your analyte exists in a single, stable ionic state throughout its analysis.

  • The pKa Problem: The pKa of a primary amine is typically around 9-10. If your mobile phase pH is close to this pKa, your analyte will exist as an equilibrium mixture of the protonated, charged form (-NH3+) and the neutral form (-NH2). These two forms have different retention times, which can lead directly to a split or broadened peak.[11]

  • The Solution: You must buffer your mobile phase to a pH that is at least 2 pH units away from the analyte's pKa.

    • Low pH (Recommended): Adjust the mobile phase to a pH between 2.5 and 4.0 using an additive like formic acid or a phosphate buffer. At this pH, the amine is fully and consistently protonated (-NH3+), ensuring it elutes as a single species.

    • High pH: Adjusting the mobile phase to pH > 11 would neutralize the amine. However, this requires a special pH-stable column (e.g., hybrid silica), as traditional silica columns will dissolve at high pH.[10]

Q: What mobile phase additives or column types can improve the peak shape of my basic analyte?

A: If adjusting the pH is not sufficient, several other strategies can mitigate secondary interactions.

StrategyMechanism of ActionRecommended Implementation
Use a Competing Base A small, basic additive like Triethylamine (TEA) is added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[12]Add 0.1% - 0.5% TEA to your mobile phase. Note: TEA can suppress MS signal if using LC-MS.
Use an Ion-Pairing Reagent Reagents like sodium dodecyl sulfate (SDS) can be used, but these are often complex and can be difficult to remove from the column. This is generally not a first-line approach for this type of issue.Use with caution; dedicated column recommended.
Select a Specialized Column Modern columns are designed to minimize these issues.- High-Purity, End-Capped Silica: Columns with minimal residual silanols.- Hybrid Silica Columns: These are more resistant to high pH and often show better peak shape for bases.[13][14]- Polar-Embedded or Polar-Endcapped Columns: These have functional groups that shield the silanols.
Q: Could my sample preparation be causing the peak splitting?

A: Yes, absolutely. The composition of the solvent you dissolve your sample in (the diluent) is critical.

  • The Problem: Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause severe peak distortion.[15][16] The sample doesn't "band" properly at the column head, leading to a split or misshapen peak. This effect is most pronounced for early-eluting peaks.

  • The Solution: Match Your Solvents. Always aim to dissolve your sample in the initial mobile phase composition.[17] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. Never dissolve a sample for a reversed-phase analysis in 100% Acetonitrile or Methanol if your gradient starts at 5% organic.

Sample Preparation Protocol

  • Ideal Diluent: Prepare your sample by dissolving it directly in the same solvent mixture as your gradient's starting conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the column.[18]

  • Injection Volume: If you suspect sample overload is contributing to the problem, try reducing the injection volume by half. If the peak shape improves or the split resolves into two distinct peaks, it could indicate either overload or the presence of a closely eluting impurity.

Part 4: Systematic Troubleshooting Workflow

This workflow provides a logical sequence of experiments to identify and solve method-related peak splitting for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

start Method-Related Peak Splitting Confirmed (Neutral Standard is OK) check_solvent Step 1: Verify Sample Solvent Is it weaker than or equal to the initial mobile phase? start->check_solvent solvent_ok YES check_solvent->solvent_ok solvent_bad NO check_solvent->solvent_bad check_ph Step 2: Check Mobile Phase pH Is it buffered and at least 2 units away from analyte pKa (~9-10)? solvent_ok->check_ph fix_solvent Action: Re-dissolve sample in initial mobile phase or weaker solvent. Re-inject. solvent_bad->fix_solvent fix_solvent->check_solvent ph_ok YES check_ph->ph_ok ph_bad NO check_ph->ph_bad add_modifier Step 3: Add Mobile Phase Modifier (If peak shape is still poor) ph_ok->add_modifier eval_column Step 4: Evaluate Column Choice (If all else fails) ph_ok->eval_column fix_ph Action: Adjust mobile phase to pH 2.5-4.0 using a buffer or acid (e.g., 0.1% Formic Acid). Re-equilibrate and re-inject. ph_bad->fix_ph fix_ph->check_ph fix_modifier Action: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Re-equilibrate and re-inject. add_modifier->fix_modifier success Peak Shape Resolved fix_modifier->success fix_column Action: Switch to a column designed for basic compounds (e.g., Hybrid Silica, Polar-Embedded). eval_column->fix_column fix_column->success

Caption: Systematic workflow for method development troubleshooting.

Part 5: Frequently Asked Questions (FAQs)
  • Q: My peak splitting gets progressively worse with each injection. What does this mean? A: This strongly suggests column contamination or degradation.[6][7] Strongly retained matrix components may be accumulating at the head of the column, or the stationary phase itself may be breaking down. Implement a robust column washing procedure after each analytical batch and ensure your mobile phase pH is within the stable range for your column.

  • Q: I am using a mass spectrometer (MS) for detection. Are there any special considerations? A: Yes. Mobile phase additives must be volatile. Use formic acid or ammonium formate/acetate as buffers instead of non-volatile phosphate buffers. Avoid using triethylamine (TEA) if possible, as it is a strong ion-suppressing agent in the MS source.[12]

  • Q: How do I comply with pharmacopeial standards when making these adjustments? A: Any adjustments to a validated method must fall within the allowable limits defined by pharmacopeias such as the USP General Chapter <621>.[19][20] Changes in mobile phase pH or the addition of modifiers like TEA would likely be considered significant changes requiring method revalidation, as outlined in guidelines like ICH Q2(R1).[21][22] Always consult the relevant regulatory guidance.

References
  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Chromservis. (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. Retrieved from [Link]

  • Yazawa. (n.d.). HPLC Column School - Column has degraded. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column?. Retrieved from [Link]

Sources

Optimization

handling and safety precautions for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Welcome to the technical support guide for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS No. 1220037-58-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS No. 1220037-58-0). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in your experiments. This guide provides in-depth safety protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical safety principles and practices.

I. Core Safety & Handling: A Proactive Approach

Safe handling of any chemical reagent is the bedrock of successful and reproducible research. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is a primary amine and amide-containing compound, and as such, requires careful handling to mitigate potential hazards. The hydrochloride salt form generally improves stability and solubility in aqueous media compared to the free base.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this exact compound is limited, based on structurally similar molecules, it should be handled with care. Similar compounds can cause skin and serious eye irritation.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[1][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.[5] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of splashes or spills, consider an impervious apron.[1]

  • Respiratory Protection: If handling the compound as a powder and there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[5] All handling of the solid form should ideally be performed in a chemical fume hood to minimize inhalation exposure.[5]

Chemical Properties & Storage

Understanding the physicochemical properties of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is crucial for its proper storage and use in experimental setups.

PropertyValueSource
Molecular Formula C₇H₁₇ClN₂O₂[5]
Molecular Weight 196.68 g/mol [5]
Physical Form Assumed to be a solid (powder or crystals) at room temperature.[6]
Storage Temperature 2–8°C, in a desiccator to prevent hygroscopic degradation.[5]
Solubility The hydrochloride salt form suggests good solubility in polar solvents like water and ethanol.[5]

Storage Protocol: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be stored away from strong oxidizing agents, strong acids, and strong bases.[2][4] The recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[5]

II. Experimental Workflow: Handling & Emergency Response

The following diagram outlines the standard workflow for handling 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride, from preparation to emergency response. Adherence to this workflow is critical for maintaining a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handling_reaction Add to Reaction Mixture prep_dissolve->handling_reaction handling_monitoring Monitor Experiment handling_reaction->handling_monitoring cleanup_decontaminate Decontaminate Glassware handling_monitoring->cleanup_decontaminate cleanup_waste Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_waste emergency_spill Spill spill_absorb Absorb with Inert Material emergency_spill->spill_absorb spill_collect Collect and Place in Sealed Container for Disposal emergency_spill->spill_collect emergency_exposure Personal Exposure exposure_skin Skin Contact: Wash with Soap and Water emergency_exposure->exposure_skin exposure_eye Eye Contact: Rinse with Water for 15 mins emergency_exposure->exposure_eye exposure_inhalation Inhalation: Move to Fresh Air emergency_exposure->exposure_inhalation exposure_ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting emergency_exposure->exposure_ingestion seek_medical seek_medical exposure_skin->seek_medical Seek Immediate Medical Attention exposure_eye->seek_medical Seek Immediate Medical Attention exposure_inhalation->seek_medical Seek Immediate Medical Attention exposure_ingestion->seek_medical Seek Immediate Medical Attention

Caption: Standard workflow for handling and emergency response.

III. Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from similar compounds, the primary hazards are serious eye irritation and skin irritation.[1][2][3] Inhalation of the powder may cause respiratory tract irritation.[3] Always consult the Safety Data Sheet (SDS) for the most current and detailed hazard information.

Q2: In which solvents is 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride soluble?

A2: As a hydrochloride salt, it is expected to have good solubility in polar solvents such as water, methanol, and ethanol.[5] The methoxypropyl group may also confer some solubility in less polar organic solvents.[5] Always perform a small-scale solubility test before preparing a large-scale solution.

Q3: How should I properly dispose of waste containing this compound?

A3: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4] It should be treated as hazardous waste and collected in a designated, labeled container for chemical waste. Do not dispose of it down the drain.[4]

Q4: What should I do in case of accidental skin or eye contact?

A4: For skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][8] For eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][8][9] In both cases, seek immediate medical attention.[1][4]

Q5: What are the signs of degradation, and how can I avoid it?

A5: Signs of degradation may include a change in color or clumping of the powder due to moisture absorption. To avoid degradation, store the compound in a tightly sealed container in a refrigerator (2-8°C) and under a dry, inert atmosphere if possible.[5]

Troubleshooting Common Experimental Issues

Issue 1: The compound is not dissolving as expected.

  • Plausible Cause: The chosen solvent may not be appropriate, or the solution may be saturated.

  • Troubleshooting Steps:

    • Verify Solvent Polarity: Confirm that you are using a suitable polar solvent. If solubility is still an issue, a mixture of solvents (e.g., water with a small amount of methanol) may be effective.

    • Gentle Warming: Gently warming the solution may increase the rate of dissolution. However, be cautious as this could also accelerate degradation, especially in basic solutions.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • pH Adjustment: The solubility of amine salts can be pH-dependent. Ensure the pH of your solution is compatible with maintaining the protonated, more soluble form of the amine.

Issue 2: The reaction is not proceeding, or the yield is low.

  • Plausible Cause: The primary amine of the compound may be protonated (as the hydrochloride salt), rendering it less nucleophilic.

  • Troubleshooting Steps:

    • Addition of a Base: For reactions requiring a nucleophilic primary amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to the reaction mixture to deprotonate the amine and liberate the free base in situ. The stoichiometry of the base should be at least equivalent to the moles of the hydrochloride salt.

    • Inert Atmosphere: Amines can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.

    • Anhydrous Conditions: If your reaction is sensitive to water, ensure that your solvents and other reagents are anhydrous, as the hydrochloride salt can be hygroscopic.

Issue 3: Unexpected side products are observed.

  • Plausible Cause: The compound contains both a primary amine and an amide, both of which could potentially react under certain conditions.

  • Troubleshooting Steps:

    • Protecting Groups: If the amide functionality is interfering with the desired reaction at the primary amine, consider using a suitable protecting group strategy for the amide nitrogen, although this adds complexity to the synthesis.

    • Reaction Conditions: Re-evaluate the reaction temperature and time. Running the reaction at a lower temperature may improve selectivity and reduce the formation of side products.

    • Purification Method: Optimize your purification protocol (e.g., column chromatography, recrystallization) to effectively separate the desired product from any impurities or side products.

IV. First Aid Measures: An Immediate Response Protocol

In the event of an exposure, immediate and appropriate first aid is crucial. The following diagram details the necessary steps for different routes of exposure.

G cluster_routes cluster_actions start Personal Exposure to 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride skin Skin Contact eye Eye Contact inhalation Inhalation ingestion Ingestion wash_skin 1. Remove contaminated clothing. 2. Wash area with copious amounts of soap and water. skin->wash_skin rinse_eye 1. Immediately flush with water for at least 15 minutes. 2. Remove contact lenses if present. eye->rinse_eye fresh_air 1. Move victim to fresh air. 2. Keep at rest in a comfortable breathing position. inhalation->fresh_air rinse_mouth 1. Rinse mouth with water. 2. Do NOT induce vomiting. ingestion->rinse_mouth medical Seek Immediate Medical Attention for ALL Exposure Routes wash_skin->medical rinse_eye->medical fresh_air->medical rinse_mouth->medical

Caption: First aid measures for accidental exposure.

V. References

  • Do you know first-aid for injuries caused by chemicals? (n.d.). Retrieved March 20, 2026, from [Link]

  • 3-amino-N-(2-methoxyethyl)propanamide hydrochloride. (n.d.). Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • Safety Data Sheet. (2020, March 10). 3M. Retrieved March 20, 2026, from [Link]

  • 3-Aminopropanamide hydrochloride. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting of 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical validation of bifunctional hydrophilic linkers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical validation of bifunctional hydrophilic linkers. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) is a prime example. While its aliphatic amide and primary amine moieties make it an excellent building block for bioconjugation and PROTAC synthesis, its inherent physicochemical properties—specifically its extreme hygroscopicity and zwitterionic-like polarity—create distinct analytical pitfalls.

This guide deconstructs these challenges through causality-driven troubleshooting, ensuring your analytical workflows are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (Troubleshooting Pitfalls)

Q1: Why are the primary amine protons missing or appearing as a broad baseline hump in my 1 H NMR spectrum? A1: This is a classic artifact of rapid proton exchange. Amine hydrochlorides are extremely hygroscopic[1]. When exposed to ambient air during sample preparation, the salt rapidly absorbs water. In hydrogen-bonding solvents like DMSO- d6​ , the -NH 3+​ protons undergo rapid chemical exchange with the absorbed H 2​ O. This averages the NMR signals, causing the amine peak (typically expected around 8.0 ppm) to broaden into the baseline or merge with the water peak at 3.33 ppm.

Q2: My LC-MS shows a base peak at m/z 161.1, but the molecular weight of the salt is 196.68 g/mol . Is my compound degraded? A2: No, your compound is intact. This is a fundamental characteristic of electrospray ionization (ESI). During the desolvation process in the MS source, hydrochloride salts undergo a neutral loss of HCl (36.5 Da)[2]. The mass spectrometer detects the protonated free base [M+H] + . For 3-Amino-N-(3-methoxypropyl)propanamide (free base exact mass 160.12 Da), the expected [M+H] + is exactly m/z 161.1.

Q3: Why does the compound elute in the void volume or show severe peak tailing on a standard C18 HPLC column? A3: Two factors are at play: polarity and secondary interactions. First, the combination of a protonated amine, an amide, and an ether oxygen makes this molecule highly hydrophilic, preventing adequate retention on hydrophobic C18 stationary phases via standard reversed-phase mechanisms. Second, primary aliphatic amines interact strongly with unendcapped, acidic silanols on the silica support, causing severe peak tailing.

Q4: Will using Trifluoroacetic Acid (TFA) in my HPLC mobile phase hydrolyze the amide bond? A4: No. While amides can be susceptible to extreme pH, aliphatic amides are remarkably stable to aqueous hydrolysis under standard physiological and mildly acidic conditions[3]. Studies have demonstrated that the presence of 0.1% to 0.14% TFA in aqueous media does not cause hydrolyzation of aliphatic amide groups[4]. TFA acts as an excellent ion-pairing agent, neutralizing the amine's charge to increase retention while simultaneously masking residual silanols to improve peak shape.

Part 2: Visualizing the Analytical Workflows

HPLC Method Selection Logic

When analyzing highly polar amine hydrochlorides, standard reversed-phase methods often fail. The decision tree below illustrates the causality behind selecting Ion-Pairing or HILIC chromatography.

HPLC_Workflow Start Analyze 3-Amino-N-(3-methoxypropyl) propanamide HCl C18 Standard C18 Column (0.1% Formic Acid) Start->C18 Retained Is k' > 2? C18->Retained Tailing Peak Tailing? Retained->Tailing Yes HILIC Switch to HILIC Column (Ammonium Acetate) Retained->HILIC No (Elutes in Void) TFA Switch to 0.1% TFA (Ion-Pairing) Tailing->TFA Yes (Silanol Interaction) Success Valid Quantification Tailing->Success No TFA->Success HILIC->Success

Caption: Logical workflow for resolving retention and tailing issues of polar aliphatic amines.

Mechanistic Pathway of Analytical Artifacts

Understanding the physical state of the compound is critical to interpreting its spectral data.

Mechanism Salt Amine HCl Salt [M+H]+ Cl- Moisture Atmospheric Moisture (H2O Absorption) Salt->Moisture Hygroscopic ESI ESI-MS (Positive Mode) Salt->ESI Aerosolization NMR Proton Exchange (Broad/Missing NH3+ Peak) Moisture->NMR Rapid H/D Exchange in DMSO-d6 MS_Peak Detection of Free Base [M+H]+ (m/z 161.1) Neutral Loss of HCl ESI->MS_Peak Desolvation & Ionization

Caption: Mechanistic pathways showing how hygroscopicity and aerosolization alter observed analytical data.

Part 3: Quantitative Data & Artifact Summary

To prevent mischaracterization, compare your raw data against this matrix of theoretical expectations versus common artifacts.

Analytical TechniqueExpected Observation (Theoretical)Common Artifact/PitfallRoot Cause
1 H NMR (DMSO- d6​ ) Sharp triplet for -NH 3+​ (~8.0 ppm)Broad hump or missing peakRapid proton exchange with absorbed atmospheric moisture.
ESI-MS (Positive) m/z 197.1 (Salt adduct)m/z 161.1[M-HCl+H] + Neutral loss of HCl during aerosolization/desolvation.
RP-HPLC (C18) Symmetrical peak, k′>2 Elution in void volume ( t0​ ) or severe tailingHigh polarity and secondary interactions with unendcapped silanols.
FT-IR Sharp N-H stretching bandsBroad -OH stretch masking N-H regionHygroscopic absorption of water forming a hydrate complex.

Part 4: Self-Validating Experimental Protocols

Do not rely on passive observation; force the chemistry to prove itself. Use the following protocols to guarantee accurate characterization.

Protocol 1: Moisture-Free NMR Preparation

Causality: Removing the proton sink (water) forces the -NH 3+​ protons to relax via spin-spin coupling rather than chemical exchange, restoring the peak shape.

  • Desiccation: Transfer 5-10 mg of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride into a pre-weighed NMR tube. Place the tube in a vacuum desiccator containing P 2​ O 5​ for a minimum of 12 hours.

  • Solvent Selection: In a nitrogen-purged glovebag, break open a fresh, sealed ampoule of 100% DMSO- d6​ (do not use a previously opened bottle, as it will contain absorbed moisture).

  • Reconstitution: Add 0.6 mL of the anhydrous DMSO- d6​ directly to the NMR tube and cap immediately with a septum cap.

  • Self-Validation Checkpoint: Run the 1 H NMR. Check the integration of the water peak at 3.33 ppm. If the water peak integrates to less than 0.2 relative to your compound's aliphatic backbone, the sample is sufficiently dry, and the amine triplet at ~8.0 ppm will be fully resolved.

Protocol 2: Ion-Pairing LC-MS Method for Polar Aliphatic Amines

Causality: TFA acts as a hydrophobic ion-pairing agent, forming a neutral, lipophilic complex with the primary amine. This increases retention on the C18 column and sterically blocks the amine from interacting with acidic silanols.

  • Mobile Phase Preparation:

    • Phase A: MS-grade Water + 0.1% TFA (v/v).

    • Phase B: MS-grade Acetonitrile + 0.1% TFA (v/v).

  • Column Selection: Use an endcapped, fully porous C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

  • Gradient: Run a shallow gradient from 2% B to 30% B over 5 minutes to maximize retention of the polar analyte.

  • Self-Validation Checkpoint: Inject a neutral dead-volume marker (e.g., uracil) alongside your sample. If uracil is symmetrical but your compound tails, the issue is silanol interaction. If adding 0.1% TFA resolves the tailing and increases retention time, the ion-pairing mechanism is successfully validated.

Part 5: References

  • Grokipedia. Hydrochloride. Retrieved from

  • MDPI. Functional Polyglycidol-Based Block Copolymers for DNA Complexation. Retrieved from

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. Retrieved from

  • ACS Publications. HPLC Separation of Different Generations of Poly(amidoamine) Dendrimers Modified with Various Terminal Groups. Retrieved from

  • PMC (NIH). Activated Microglia Targeting Dendrimer–Minocycline Conjugate as Therapeutics for Neuroinflammation. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

biological activity comparison of 3-Amino-N-(3-methoxypropyl)propanamide derivatives

Biological Activity and Physicochemical Comparison of 3-Amino-N-(3-methoxypropyl)propanamide Derivatives in Targeted Therapeutics Executive Summary As targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Physicochemical Comparison of 3-Amino-N-(3-methoxypropyl)propanamide Derivatives in Targeted Therapeutics

Executive Summary

As targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex small molecules grow in molecular weight, the physicochemical properties of their linker and side-chain components increasingly dictate clinical success. The compound 3-Amino-N-(3-methoxypropyl)propanamide (CAS 1220037-58-0) has emerged as a highly versatile building block for designing next-generation hydrophilic linkers. This guide objectively compares the biological activity, metabolic stability, and permeability of derivatives incorporating this specific amide-ether motif against traditional alkyl and polyethylene glycol (PEG) alternatives.

Section 1: Mechanistic Rationale & Chameleonic Properties

The Shift from PEG to Amide-Ether Scaffolds While PEG linkers (e.g., PEG2, PEG3) are the historical gold standard for improving aqueous solubility, their repeated ether motifs are increasingly associated with the induction of anti-PEG antibodies. This immunogenic response can lead to accelerated blood clearance (ABC) and severe hypersensitivity reactions upon repeated dosing[1]. Furthermore, highly flexible PEG chains incur a significant entropic penalty upon binding to a target protein.

Derivatives synthesized from 3-Amino-N-(3-methoxypropyl)propanamide offer a structural compromise. The sequence integrates an amide bond and a terminal methoxy ether. This specific arrangement disrupts the repeating ether pattern, mitigating immunogenicity while maintaining high hydrophilicity.

Crucially, the amide bond introduces both a hydrogen bond donor (NH) and a strong acceptor (C=O). In lipophilic environments such as the cellular membrane, these groups can engage in Intramolecular Hydrogen Bonding (IMHB) with the ether oxygen, effectively "hiding" the molecule's polarity. This IMHB-mediated "chameleonic" property allows the derivative to maintain high aqueous solubility in systemic circulation without sacrificing passive membrane permeability during cellular uptake[2].

ChameleonicLogic A 3-Amino-N-(3-methoxypropyl) propanamide Motif B Amide Bond (H-Bond Donor/Acceptor) A->B C Methoxy-Propyl Tail (Hydrophilicity) A->C D Intramolecular H-Bonding (IMHB) B->D E Aqueous Environment: Open Conformation B->E C->D C->E F Lipid Membrane: Closed Conformation D->F G High Solubility E->G H High Permeability F->H

Logical flow of IMHB-mediated chameleonic properties in amide-ether derivatives.

Section 2: Comparative Biological Activity & Physicochemical Profiling

To objectively evaluate the performance of the 3-Amino-N-(3-methoxypropyl)propanamide scaffold, we compare a standardized pharmacophore linked via three different structural motifs: an Alkyl chain, a PEG2 chain, and our target Amide-Ether chain.

Scaffold / Linker TypeDerivative ExampleTarget Affinity (IC₅₀, nM)Caco-2 Permeability (Pₐₚₚ × 10⁻⁶ cm/s)HLM Stability (T₁/₂, min)Aqueous Solubility (µg/mL at pH 7.4)
Alkyl Chain Hexanediamine-linked12.518.42515
PEG-Based PEG2-linked15.28.245120
Amide-Ether (Target) 3-Amino-N-(3-methoxypropyl)propanamide-linked14.812.585185

Causality of the Experimental Data:

  • Permeability vs. Solubility: The alkyl derivative shows excellent passive permeability but fails in aqueous solubility, rendering it difficult to formulate. The PEG2 derivative is highly soluble but suffers a >50% drop in permeability due to its permanently exposed polar surface area. The amide-ether derivative achieves a "best-of-both-worlds" profile; it is highly soluble in water but utilizes its chameleonic IMHB formation to transit the lipid bilayer efficiently[2].

  • Metabolic Stability: The alkyl chain is highly lipophilic and susceptible to rapid CYP450-mediated oxidation. The PEG2 linker is prone to O-dealkylation. The amide-ether derivative demonstrates a superior half-life (85 min) because the amide bond is sterically shielded in its closed conformation, and the lack of adjacent repeating ethers significantly reduces oxidative liability.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating methodologies are utilized to generate the comparative data.

Protocol 1: Caco-2 Bidirectional Permeability Assay Objective: Evaluate the passive and active transport of the derivatives across the intestinal epithelium. Self-Validating Mechanism: Lucifer Yellow (a paracellular marker) is co-incubated in every well. If the apparent permeability (Pₐₚₚ) of Lucifer Yellow exceeds 1 × 10⁻⁶ cm/s, the monolayer integrity is compromised, and the well's data is automatically rejected. Step-by-Step:

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Prepare test derivatives at 10 µM in HBSS buffer (pH 7.4) containing 100 µM Lucifer Yellow.

  • Add the dosing solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubate at 37°C with 5% CO₂ for 2 hours.

  • Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantify derivative concentration via LC-MS/MS and Lucifer Yellow via fluorescence (Ex 428 nm / Em 536 nm).

Protocol 2: Human Liver Microsomal (HLM) Stability Assay Objective: Assess phase I metabolic clearance. Self-Validating Mechanism: The assay utilizes an internal standard (e.g., Verapamil) and a minus-NADPH negative control. If derivative depletion occurs in the minus-NADPH control, it indicates chemical instability rather than CYP-mediated metabolism, prompting a re-evaluation of the compound's intrinsic stability. Step-by-Step:

  • Pre-incubate 1 µM of the test derivative with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • At time points 0, 15, 30, 45, and 60 minutes, terminate the reaction by transferring a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and in vitro half-life (T₁/₂).

Workflow Start Compound Library: Derivatives vs Alternatives Assay1 Caco-2 Permeability Assay (Apical to Basolateral) Start->Assay1 Assay2 HLM Stability Assay (CYP450 Metabolism) Start->Assay2 Val1 Lucifer Yellow Integrity Check (Reject if Papp > 1E-6) Assay1->Val1 Val2 LC-MS/MS Quantification (Internal Standard Normalized) Assay2->Val2 Val1->Val2 End Data Synthesis & Candidate Selection Val2->End

Self-validating experimental workflow for evaluating linker biological activity.

References

  • Title: IMHB-Mediated Chameleonicity in Drug Design: A Focus on Structurally Related PROTACs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation Source: Polymers (MDPI) URL: [Link]

Sources

Validation

comparing the efficacy of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride as an intermediate

Comparative Efficacy Guide: 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride in Ligand Design and Synthesis Executive Summary In advanced materials science and pharmaceutical synthesis, the selection of diamine and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride in Ligand Design and Synthesis

Executive Summary

In advanced materials science and pharmaceutical synthesis, the selection of diamine and amino-amide building blocks dictates the physicochemical trajectory of the final product. 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0) is a highly versatile, hydrophilic intermediate with a molecular weight of 196.67 g/mol [1]. This guide objectively compares its efficacy against structural analogs, providing drug development professionals and materials scientists with the mechanistic rationale and experimental data necessary to optimize ligand selection and coordination polymer synthesis.

Mechanistic Profiling & Structural Causality

The architectural value of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride lies in its bifunctional nature:

  • The Methoxypropyl Motif: The inclusion of an electron-donating methoxy group provides an electron-rich oxygen atom that acts as a potent hydrogen bond acceptor. This specific substitution significantly improves solubility in aqueous media, making it an ideal candidate for aqueous-phase catalysis and the synthesis of coordination polymers[2].

  • Permeability Trade-off: While the methoxypropyl group enhances hydrophilicity, it concurrently reduces lipid membrane permeability[2]. Therefore, while highly efficacious in materials science and non-CNS systemic drug design, it is less suited for targets requiring high blood-brain barrier (BBB) penetration.

  • The Primary Amine: Protected as a stable hydrochloride salt, the terminal amine can be readily liberated under mild basic conditions to participate in amide coupling, Schiff base formation, or direct metal coordination.

Comparative Efficacy: Alternative Propanamide Intermediates

To establish an objective baseline, we compare CAS 1220037-58-0 against two prominent alternatives: the heterocyclic 3-Amino-N-(2-furylmethyl)propanamide HCl (CAS: 1220035-20-0) and the lipophilic 3-Amino-N-(2-chloro-4-methylphenyl)propanamide HCl (CAS: 1251924-84-1) [2].

Quantitative & Qualitative Performance Data
Property / Metric3-Amino-N-(3-methoxypropyl)propanamide HCl[1]3-Amino-N-(2-furylmethyl)propanamide HCl[2]3-Amino-N-(2-chloro-4-methylphenyl)propanamide HCl[2]
CAS Number 1220037-58-01220035-20-01251924-84-1
Primary Application Coordination polymers, hydrophilic ligandsBioisosteric drug designAgrochemicals, lipophilic ligands
Aqueous Solubility High (>50 mg/mL)Moderate (~15 mg/mL)Low (<1 mg/mL)
Membrane Permeability LowModerateHigh
Coordination Motif N, O-bidentate (Amine + Methoxy)N, O-bidentate (Amine + Furan)Monodentate (Amine only)
Electronic Property Electron-donating (Aliphatic ether)Electron-rich (Heteroaromatic)Electron-withdrawing (Halogenated)

Intermediate Selection Logic

IntermediateSelection Start Target Application Requirements Aqueous High Aqueous Solubility & Coordination Networks Start->Aqueous Lipophilic High Lipophilicity & Pesticidal Activity Start->Lipophilic Furan Heterocyclic Stacking & Bioisosterism Start->Furan Methoxy 3-Amino-N-(3-methoxypropyl) propanamide HCl (CAS: 1220037-58-0) Aqueous->Methoxy Electron-rich O-atom Chloro 3-Amino-N-(2-chloro-4-methylphenyl) propanamide HCl (CAS: 1251924-84-1) Lipophilic->Chloro Halogenation Furyl 3-Amino-N-(2-furylmethyl) propanamide HCl (CAS: 1220035-20-0) Furan->Furyl Pi-Pi interactions

Logical selection pathway for propanamide intermediates based on physicochemical requirements.

Self-Validating Experimental Protocol: Coordination Polymer Synthesis

Because methoxy-substituted compounds excel as ligands in coordination polymers[2], the following protocol outlines a self-validating methodology for synthesizing a Zn(II) coordination framework using CAS 1220037-58-0.

Step 1: Ligand Deprotonation

  • Action: Suspend 1.0 mmol of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride in 10 mL of anhydrous methanol. Add 1.05 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Causality: The hydrochloride salt must be neutralized to free the primary amine for coordination. DIPEA is selected over inorganic bases (e.g., NaOH) to provide a non-nucleophilic basic environment. This prevents the premature precipitation of insoluble metal hydroxides (Zn(OH)₂) in the subsequent step.

  • Validation Checkpoint: Verify the solution pH reaches ~8.5 using pH indicator strips before proceeding.

Step 2: Metal Coordination

  • Action: Slowly add a solution of 0.5 mmol Zinc Acetate dihydrate (Zn(OAc)₂·2H₂O) dissolved in 5 mL methanol to the ligand mixture. Stir continuously at 25°C for 2 hours.

  • Causality: A 2:1 Ligand-to-Metal ratio is targeted. The electron-rich oxygen of the methoxy group and the primary amine nitrogen form a stable N,O-bidentate chelate with the Zn(II) center. Methanol is utilized because it solubilizes both the highly hydrophilic ligand and the metal salt, while remaining volatile enough for crystallization.

  • Validation Checkpoint: Extract a 100 µL aliquot and monitor via UV-Vis spectroscopy. A distinct bathochromic (red) shift in the ligand's absorption band confirms successful metal-ligand charge transfer (MLCT).

Step 3: Crystallization and Isolation

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter to remove microparticulates. Allow the filtrate to undergo slow evaporation in a semi-closed vial at room temperature for 48-72 hours.

  • Causality: Slow evaporation strictly controls the supersaturation rate. Rapid precipitation yields amorphous powders, whereas controlled evaporation is critical for growing diffraction-quality single crystals required for structural characterization.

  • Validation Checkpoint: Harvest the resulting crystals and analyze via Single-Crystal X-Ray Diffraction (SC-XRD) to definitively confirm the 3D coordination network and the bidentate binding geometry.

Experimental Workflow Visualization

SynthesisWorkflow Step1 Phase 1: Deprotonation Neutralize HCl salt with DIPEA Step2 Phase 2: Metal Coordination Add Zn(OAc)2 in Methanol Step1->Step2 Free amine generated Step3 Phase 3: Crystallization Slow evaporation at 25°C Step2->Step3 Complex formed Validation Validation: XRD & NMR Confirm ligand geometry Step3->Validation Crystals isolated

Step-by-step workflow for synthesizing coordination polymers using CAS 1220037-58-0.

References

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Comparative

A Comparative Guide to 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride and its Analogs for Researchers

For researchers and professionals in drug development and material science, the selection of novel chemical entities with tailored properties is a critical step. This guide provides a comprehensive literature review of 3...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and material science, the selection of novel chemical entities with tailored properties is a critical step. This guide provides a comprehensive literature review of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride, a molecule of interest for various applications, and presents a comparative analysis with its structurally related compounds. While specific experimental data for the title compound is limited in publicly accessible literature, this guide, by leveraging data from its precursors and analogs, aims to provide a foundational understanding of its potential synthesis, properties, and performance.

Introduction to the 3-Aminopropanamide Scaffold

The 3-aminopropanamide backbone is a versatile structural motif present in a variety of molecules with demonstrated biological and chemical significance. The presence of a primary amino group and an amide linkage provides sites for hydrogen bonding and potential interactions with biological targets. Furthermore, these functional groups serve as handles for further chemical modifications, making this scaffold a valuable building block in medicinal chemistry and polymer science.

Synthesis and Characterization

A plausible and efficient synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride can be conceptualized through a two-step process, drawing parallels from established organic chemistry reactions.[1][2]

Proposed Synthesis Workflow

The proposed synthesis involves an initial acylation of 3-methoxypropylamine with a protected 3-aminopropanoyl chloride, followed by a deprotection step to yield the desired primary amine. The final step would involve salt formation with hydrochloric acid to afford the hydrochloride salt, which typically improves stability and aqueous solubility.

Synthesis_Workflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Deprotection and Salt Formation 3-Methoxypropylamine 3-Methoxypropylamine Protected_Intermediate Protected 3-Amino-N-(3-methoxypropyl)propanamide 3-Methoxypropylamine->Protected_Intermediate Acylation Protected_3-aminopropanoyl_chloride Protected 3-aminopropanoyl chloride Protected_3-aminopropanoyl_chloride->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride Deprotection->Final_Product HCl HCl HCl->Final_Product Salt Formation Structural_Comparison Target 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride R = -(CH₂)₃OCH₃ Hydroxy_Analog 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride R = -(CH₂)₃OH Aryl_Analog 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride R = -C₆H₄OCH₃ Alkyl_Analog 3-Amino-N-isobutylpropanamide hydrochloride R = -CH₂CH(CH₃)₂ Core 3-Aminopropanamide Core H₂N-(CH₂)₂-C(=O)NH-R Core:f0->Target Methoxypropyl Group Core:f0->Hydroxy_Analog Hydroxypropyl Group Core:f0->Aryl_Analog Methoxyphenyl Group Core:f0->Alkyl_Analog Isobutyl Group

Caption: Structural relationship of the target compound to its analogs.

Physicochemical and Biological Properties

The nature of the N-substituent is expected to significantly influence the physicochemical properties and biological activity of these compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureAnticipated Properties & Applications
3-Amino-N-(3-methoxypropyl)propanamide hydrochloride 1220037-58-0C₇H₁₇ClN₂O₂196.68Methoxypropyl groupPotential for good solubility in both aqueous and organic media. May serve as a versatile intermediate in industrial research. [3]
3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride1220034-67-2C₆H₁₅ClN₂O₂182.65Hydroxypropyl groupIncreased hydrophilicity due to the hydroxyl group. Has shown potential in pharmacological applications. [3]
3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride57500-81-9C₁₀H₁₅ClN₂O₂230.69Methoxyphenyl groupAromatic ring introduces rigidity and potential for π-stacking interactions. Purity of 97% reported.
3-Amino-N-isobutylpropanamide hydrochloride1220035-14-2C₇H₁₇ClN₂O180.68Isobutyl groupIncreased lipophilicity due to the alkyl group. Used in agrochemical synthesis. [3]
N-(3-aminopropyl)methacrylamide hydrochloride72607-53-5C₇H₁₅ClN₂O178.66Aminopropyl groupContains a polymerizable acrylamide group, making it a monomer for functional polymers. [4]

Note: Data for the target compound is based on supplier information with limited experimental validation in peer-reviewed literature. [3] The methoxypropyl group in the target compound is anticipated to confer a balance of hydrophilic and lipophilic character, potentially enhancing its utility as a drug intermediate or a building block for functional materials. The ether linkage is generally more stable to hydrolysis than an ester linkage, which could be an advantage in certain applications.

Experimental Protocols

While a specific protocol for the title compound is not available, the following are representative, detailed experimental procedures for the synthesis of key precursors and related compounds, providing a practical framework for researchers.

Synthesis of a Precursor: N-(3-Methoxypropyl)acrylamide

This protocol is based on the acylation of 3-methoxypropylamine. [5]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxypropylamine (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure N-(3-methoxypropyl)acrylamide.

Synthesis of a Related Compound: N-(3-aminopropyl)methacrylamide hydrochloride

This protocol is adapted from a patented synthesis. [4]

  • Protection: React 3-chloropropylamine hydrochloride with methacrylic anhydride in the presence of a base to obtain N-(3-chloropropyl)methacrylamide.

  • Substitution: React N-(3-chloropropyl)methacrylamide with potassium phthalimide to yield N-[N'-(methacryloyl)-3-aminopropyl]phthalimide.

  • Deprotection (Hydrazinolysis): Treat the phthalimide-protected intermediate with hydrazine hydrate in methanol to obtain N-(3-aminopropyl)methacrylamide.

  • Salt Formation: Dissolve the free amine in a suitable solvent and treat with a solution of HCl in the same solvent to precipitate N-(3-aminopropyl)methacrylamide hydrochloride.

  • Isolation: Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Conclusion and Future Directions

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride represents a promising, yet underexplored, chemical entity. Based on the analysis of its precursors and structurally similar compounds, it is poised to be a valuable intermediate with a balanced physicochemical profile. The proposed synthesis routes are based on well-established and robust chemical transformations, providing a clear path for its preparation in a laboratory setting.

Future research should focus on the actual synthesis and thorough characterization of this compound. Subsequent investigations into its biological activity, such as antimicrobial or anticancer properties, and its potential as a monomer or cross-linker in polymer chemistry would be of significant interest to the scientific community. This guide serves as a starting point for researchers to embark on the exploration of this and other novel 3-aminopropanamide derivatives.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-N-(3-methoxypropyl)propanamide hydrochloride
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3-Amino-N-(3-methoxypropyl)propanamide hydrochloride
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